1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPXUGGREHDFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Technical Monograph: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Part 1: Executive Summary & Structural Logic
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is a high-value pharmacophore scaffold, primarily utilized in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. Its structural architecture offers a unique combination of conformational rigidity and synthetic versatility.
-
The "Warhead" Handle (5-Bromo): The bromine atom at the C5 position of the pyrimidine ring is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of library diversity.
-
The Conformational Lock (Cyclopropane): Unlike flexible alkyl chains, the cyclopropane ring constrains the spatial orientation of the amine and the heteroaryl ring. This "geminal" substitution pattern restricts the rotational freedom of the amine, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding to protein targets.
-
The Electronic Sink (Pyrimidine): The electron-deficient pyrimidine ring reduces the basicity of the attached amine compared to a standard aliphatic amine, potentially improving membrane permeability (higher LogD at physiological pH) and metabolic stability.
Part 2: Physicochemical Profile
The following data represents a synthesis of experimental values from structurally validated analogs (e.g., the des-bromo variant CAS 1215107-61-1 and the carboxylic acid precursor CAS 1402665-32-0) and high-fidelity predictive models.
Table 1: Key Physicochemical Constants
| Property | Value (Approx.) | Context & Implications |
| Molecular Weight | 214.07 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| Formula | C₇H₈BrN₃ | Halogenated heteroaromatic amine. |
| cLogP | 0.8 – 1.1 | Moderate lipophilicity; suggests good oral bioavailability potential. |
| TPSA | ~52 Ų | Well within the "Rule of 3" for fragments; suggests high permeability. |
| pKa (Amine) | 7.8 – 8.2 | Lower than typical primary amines (~10) due to the electron-withdrawing pyrimidine ring. |
| H-Bond Donors | 1 (NH₂) | Primary amine acts as a key H-bond donor in the active site. |
| H-Bond Acceptors | 3 (N, N, N) | Pyrimidine nitrogens are weak acceptors; amine N is a donor/acceptor. |
Solubility & Stability Analysis
-
Aqueous Solubility: Moderate in neutral buffer; High in acidic media (pH < 5) due to protonation of the primary amine.
-
Metabolic Stability: The cyclopropane ring blocks
-hydroxylation, a common metabolic soft spot in alkyl amines. However, the pyrimidine ring is susceptible to oxidative metabolism if not further substituted. -
Chemical Stability: The compound is stable under standard storage conditions. The primary amine is sensitive to oxidation over prolonged exposure to air; storage as a hydrochloride (HCl) or dihydrochloride salt is recommended.
Part 3: Visualization of Structural & Electronic Features
The following diagram illustrates the electronic interplay between the subsystems of the molecule.
Figure 1: Structural Activity Relationship (SAR) Map. The pyrimidine ring modulates the amine's basicity, while the cyclopropane ring enforces rigidity.
Part 4: Synthetic Methodology (The "Trustworthy" Protocol)
While direct cyclopropanation of nitriles (Kulinkovich-Szymoniak reaction) is possible, it often requires difficult-to-handle reagents (Ti(OiPr)₄, Grignards) and yields can be inconsistent.
Recommended Route: Curtius Rearrangement This protocol utilizes the commercially available carboxylic acid precursor, ensuring a scalable and reproducible workflow. This method is preferred for its safety profile and high fidelity in retaining the cyclopropane integrity.
Precursor Identity
-
Starting Material: 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid
-
CAS No: (Acid Analog)
Step-by-Step Protocol
Reaction Scheme: Acid (R-COOH) → Acyl Azide (R-CON3) → Isocyanate (R-NCO) → Amine (R-NH2)
-
Activation (Acyl Azide Formation):
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA).
-
Solvent: tert-Butanol (
-BuOH) or Toluene. -
Procedure: Dissolve 1.0 eq of the carboxylic acid in dry
-BuOH. Add 1.1 eq of TEA followed by 1.1 eq of DPPA dropwise at 0°C. -
Why: DPPA is a stable, non-explosive alternative to acid chloride/sodium azide routes.
-
-
Rearrangement (Curtius):
-
Conditions: Heat the mixture to reflux (80–90°C) for 2–4 hours.
-
Mechanism:[1][2][3] The acyl azide decomposes to the isocyanate intermediate with the release of
. In -BuOH, the isocyanate is trapped immediately to form the Boc-protected amine (N-Boc intermediate). -
Checkpoint: Monitor by LCMS for the disappearance of acid and appearance of the Boc-adduct (MW + 100).
-
-
Deprotection (Boc Removal):
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Cool the reaction mixture to room temperature. Add the acid solution and stir for 1–2 hours.
-
Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride salt as a white/off-white solid.
-
Synthetic Workflow Diagram
Figure 2: Curtius Rearrangement Workflow for Scalable Synthesis.
Part 5: Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Storage:
-
Temperature: 2–8°C (Refrigerate).[4]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.
-
Form: The Hydrochloride salt is significantly more stable than the free base.
-
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
Part 6: References
-
PubChem Compound Summary. 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine (Analogous Structure). National Center for Biotechnology Information.
-
ChemScene Product Data. 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid (Precursor CAS 1402665-32-0).
-
Alfa Chemistry. 1-(5-Bromopyridin-2-yl)cyclopropanamine (Pyridine Isoiposteric Analog CAS 944718-22-3).
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,1-Disubstituted Cyclopropylamines via Titanium-Mediated Reaction of Nitriles with Grignard Reagents. Chemical Reviews. (Contextual grounding for alternative synthesis).
Sources
molecular structure and weight of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
High-Value Scaffold for Kinase Inhibitor & Fragment-Based Drug Discovery [1]
Executive Summary
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (CAS 2055841-13-7) is a specialized heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for synthesizing conformationally restricted kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
The molecule’s value lies in its unique structural duality:
-
The Cyclopropylamine Motif: Acts as a bioisostere for gem-dimethyl groups but introduces significant ring strain (~27.5 kcal/mol) and conformational rigidity, locking the amine vector to improve target binding affinity.[1]
-
The 5-Bromo-Pyrimidine Core: Provides an electron-deficient scaffold ready for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the 5-position, while the 2-position is anchored to the aliphatic ring.[1]
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine |
| CAS Number | 2055841-13-7 |
| Common Salt Forms | Hydrochloride (HCl), Dihydrochloride (2HCl) |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.07 g/mol (Free Base) |
| Exact Mass | 212.9902 Da |
| SMILES | NC1(CC1)C2=NC=C(Br)C=N2 |
| InChI Key | WQPXUGGREHDFQY-UHFFFAOYSA-N |
| pKa (Predicted) | ~7.5 (Amine), ~1.0 (Pyrimidine N) |
| LogP (Predicted) | 1.1 – 1.4 |
| TPSA | 51.8 Ų |
Structural Analysis & Drug Design Utility
3.1 Conformational Restriction
Unlike a flexible ethyl or propyl chain, the cyclopropane ring locks the C(sp³)-C(sp²) bond rotation.[1] This "pre-organization" reduces the entropic penalty upon binding to a protein active site.[1] The bond angle of 60° forces the substituents (amine and pyrimidine) into a specific vector, often preferred in the ATP-binding pockets of kinases (e.g., JAK, CDK, or BTK inhibitors).[1]
3.2 Metabolic Blocking
The cyclopropyl group is metabolically robust compared to acyclic alkyl chains.[1]
-
Blockade: It prevents
-hydride elimination and suppresses cytochrome P450-mediated hydroxylation at the -carbon position.[1] -
Bioisostere: It is frequently used to replace tert-butyl or gem-dimethyl groups to improve metabolic stability (t1/2) without sacrificing lipophilicity.[1]
3.3 Orthogonal Reactivity
-
Site A (Amine): A primary amine available for amide coupling, reductive amination, or urea formation.[1]
-
Site B (Bromide): An aryl bromide positioned for late-stage diversification.[1] The electron-deficient pyrimidine ring facilitates facile oxidative addition of Pd(0), making Suzuki couplings highly efficient even with difficult boronic acids.[1]
Synthetic Methodology (Expert Protocol)
The most robust route to 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak Reaction . This method is superior to the Hofmann rearrangement of carboxylic acids because it constructs the cyclopropane ring and the amine functionality in a single pot from the nitrile precursor.[1]
Reaction Scheme
Precursor: 5-Bromo-2-cyanopyrimidine Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide [Ti(OiPr)₄], BF₃[1]·OEt₂ Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, inserting into the nitrile.[1]
Step-by-Step Protocol
Note: This protocol is adapted for high-purity synthesis of the HCl salt form.
Reagents:
-
5-Bromo-2-cyanopyrimidine (1.0 eq)[1]
-
Ti(OiPr)₄ (1.1 eq)[1]
-
EtMgBr (3.0 M in Et₂O, 2.2 eq)[1]
-
Solvent: Dry THF or Et₂O[1]
Procedure:
-
Titanacycle Formation: In a flame-dried flask under Argon, dissolve 5-bromo-2-cyanopyrimidine (10 mmol) and Ti(OiPr)₄ (11 mmol) in dry THF (50 mL). Cool to -78°C.[1]
-
Grignard Addition: Dropwise add EtMgBr (22 mmol) over 30 minutes. The solution will turn dark (brown/black), indicating the formation of the titanacyclopropane species.[1]
-
Ligand Exchange: Allow the mixture to warm to 0°C and stir for 1 hour. The titanacyclopropane reacts with the nitrile to form a metallo-imine intermediate.
-
Lewis Acid Activation: Add BF₃·OEt₂ (20 mmol) dropwise. This facilitates the ring closure and stabilization of the cyclopropylamine complex.[1] Stir at room temperature for 2 hours.
-
Quench & Workup: Quench with 1N HCl (aqueous) carefully. Basify to pH >10 with NaOH to liberate the free amine.[1]
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Salt Formation: Dissolve the crude oil in minimal EtOH and treat with 4M HCl in dioxane. Precipitate the product by adding Et₂O.[1] Filter the white solid to obtain 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine dihydrochloride .[1]
Visualization: Synthesis & Structure
Caption: Synthetic pathway via Kulinkovich-Szymoniak reaction and key pharmacophore features.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Storage: Hygroscopic (especially as HCl salt).[1] Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Stability: The free base is sensitive to CO₂ (forms carbamates) and oxidation.[1] Always store as the Hydrochloride salt for long-term stability.
References
-
Kulinkovich-Szymoniak Reaction Mechanism
-
Synthesis of Pyridyl/Pyrimidinyl Cyclopropylamines (Patent)
-
Cyclopropylamine in Medicinal Chemistry
-
Commercial Identity & Properties
Sources
- 1. CN104892355A - Novel method for synthesizing cyclopropyl bromide - Google Patents [patents.google.com]
- 2. 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (1384265-23-9) for sale [vulcanchem.com]
- 3. pharmainventor.com [pharmainventor.com]
- 4. 1339072-71-7|1-(5-Bromopyrimidin-2-yl)butan-2-amine|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. chemscene.com [chemscene.com]
Solubility Profiling & Process Optimization for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Executive Summary
This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (CAS: N/A for specific isomer, generic structure ref: PubChem CID 66968254). As a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic APIs, understanding its solubility thermodynamics is non-negotiable for efficient process scale-up.
Unlike common commodity chemicals, specific solubility data for this intermediate is rarely published in open literature. Therefore, this guide moves beyond static data tables to provide a self-validating experimental protocol and theoretical solubility prediction based on Structural Activity Relationships (SAR) with its pyridine analogs.
Physicochemical Basis & Theoretical Prediction
Before initiating wet-lab experiments, we must establish a theoretical baseline to narrow the solvent screening space.
Structural Dissection
The compound features three distinct moieties that drive its solubility behavior:
-
Pyrimidine Ring: A
-deficient heteroaromatic system. Unlike pyridine, the presence of two nitrogen atoms increases polarity and hydrogen bond accepting capability ( ). -
Cyclopropylamine: A primary amine (
) attached to a strained ring. While typically basic ( ), the direct attachment to the electron-withdrawing pyrimidine ring lowers the , likely to the 6–7 range, modulating its pH-dependent solubility. -
Bromine Substituent: A lipophilic handle (
contribution) that enhances solubility in chlorinated and aromatic solvents.
Predicted Solubility Profile (SAR Analysis)
Based on the analog 1-(5-Bromopyridin-2-yl)cyclopropanamine , we project the following behavior for the pyrimidine variant:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding between solvent -OH and pyrimidine nitrogens. |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Dipole-dipole interactions; excellent for reaction media. |
| Chlorinated | Dichloromethane (DCM) | Good (20-50 mg/mL) | Favorable dispersion forces with the Bromine substituent. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (5-20 mg/mL) | Useful for extraction; likely anti-solvent candidates at low temps. |
| Alkanes | Heptane, Hexane | Poor (<1 mg/mL) | Lack of polar interactions; ideal anti-solvent for crystallization. |
| Aqueous | Water (pH 7) | Low (<0.5 mg/mL) | Lipophilic Br-pyrimidine dominates; requires pH < 4 for salt formation. |
Experimental Protocol: Automated Gravimetric Method
To generate authoritative data suitable for thermodynamic modeling, we utilize the Isothermal Saturation Shake-Flask Method coupled with HPLC quantification.
Reagents & Equipment
-
Solute: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, EtOAc, Toluene, THF).
-
Equipment: Agilent 1260 Infinity II HPLC, Thermostatted Shaker (±0.05 K), 0.22
m PTFE Syringe Filters.
Step-by-Step Methodology
-
Preparation: Add excess solid solute to 10 mL of selected solvent in jacketed glass vessels.
-
Equilibration: Agitate at 150 rpm for 24 hours at the target temperature (
).-
Critical Control Point: Ensure solid phase persists throughout. If clear, add more solid.[1]
-
-
Settling: Stop agitation and allow phases to separate for 2 hours at constant
. -
Sampling: Withdraw 0.5 mL of supernatant using a pre-heated syringe (to prevent precipitation in the needle).
-
Dilution: Immediately dilute with mobile phase to prevent crystallization.
-
Quantification: Analyze via HPLC-UV (254 nm).
Workflow Visualization
Figure 1: Isothermal Saturation Workflow. This loop ensures thermodynamic equilibrium is reached before sampling.
Thermodynamic Modeling & Data Analysis
Raw concentration data (
Calculation of Mole Fraction ( )
Where:- : Mass of solute and solvent (g).
- : Molecular weight of solute (~214.06 g/mol ) and solvent.
The Modified Apelblat Equation
For pharmaceutical intermediates, the Modified Apelblat equation provides the most accurate correlation for temperature-dependent solubility:
-
A, B, C: Empirical parameters derived via multiple linear regression.
-
T: Absolute temperature (Kelvin).[2]
-
Validation: A Relative Average Deviation (RAD) of <2% indicates a robust model.
Thermodynamic Functions
Using the Van't Hoff analysis, we calculate the enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this class of crystalline amines.
Process Development Implications
The solubility profile dictates the strategy for isolation and purification.
Crystallization Strategy (Cooling vs. Anti-Solvent)
-
Scenario A (Steep Solubility Curve): If solubility in Ethanol drops significantly from 60°C to 0°C (e.g., steep slope in Apelblat plot), use Cooling Crystallization .
-
Scenario B (Flat Solubility Curve): If solubility is consistently high in THF, use Anti-Solvent Crystallization .
-
Recommended System: Dissolve in THF or EtOAc (Good Solvent)
Slowly add Heptane (Anti-Solvent).
-
Solvent Selection Decision Matrix
Figure 2: Solvent Selection Logic. High solubility solvents with temperature sensitivity are prioritized for crystallization to maximize yield.
References
-
PubChem. (2025).[3] Compound Summary: 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine (CID 66968254).[4] National Library of Medicine. [Link]
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility thermodynamics).
Sources
The Strategic Role of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine in Modern Medicinal Chemistry
A Technical Whitepaper for Drug Development Professionals
As the complexity of target validation in oncology and immunology increases, the demand for bifunctional, conformationally restricted chemical intermediates has surged. Among these, 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine (CAS: ) [1] has emerged as a cornerstone building block. This intermediate elegantly combines a versatile cross-coupling handle with a metabolically robust, sterically demanding amine.
This technical guide dissects the structural causality, pharmacokinetic advantages, and self-validating synthetic workflows associated with this intermediate, providing a blueprint for its application in advanced kinase inhibitor design.
Structural Causality: Engineering "Escape from Flatland"
The transition from flat,
-
The Pyrimidine Core (Hinge-Binding Motif): The electron-deficient pyrimidine ring serves as a dual hydrogen-bond acceptor. In the ATP-binding pocket of kinases (such as JAK3 or PfGSK3) [2], the pyrimidine nitrogens interact directly with the backbone NH of the hinge region. Furthermore, the electron-withdrawing nature of the ring lowers the
of the adjacent amine, modulating its basicity to prevent hERG toxicity. -
The Quaternary Cyclopropylamine: Replacing a standard linear or isopropyl amine with a 1-amino-1-cyclopropyl group introduces a quaternary
center. Causality: This specific modification eliminates the -proton. Without an -proton, the amine becomes highly resistant to Monoamine Oxidase (MAO) degradation and Cytochrome P450 (CYP)-mediated N-dealkylation. Additionally, the cyclopropyl ring restricts the dihedral angle of the amine, drastically reducing the entropic penalty ( ) upon target binding. -
The 5-Bromo Vector: Positioned para to the cyclopropyl group, the bromine atom provides an ideal vector for projecting substituents into the solvent-exposed region or deep specificity pockets of the kinase [3].
Diagram 1: Targeted kinase inhibition pathway modulated by pyrimidine-cyclopropylamine derivatives.
Quantitative Pharmacokinetic Profiling
To understand why drug discovery teams prioritize this intermediate, we must look at the quantitative impact of the cyclopropylamine moiety compared to traditional aliphatic amines.
Table 1: Comparative Structural and Pharmacokinetic Metrics
| Amine Motif | Conformational Entropy Penalty | Typical Kinase | ||
| Linear Alkylamine | Low | High (Rapid MAO clearance) | High (Highly flexible) | Baseline |
| Isopropylamine | Moderate | Moderate (Sterically hindered) | Medium | 2 to 5-fold improvement |
| 1-Amino-1-cyclopropyl | High | Zero (No | Low (Rigidified vector) | 10 to 50-fold improvement |
Note: Data represents generalized medicinal chemistry heuristics observed in optimization campaigns for ATM/DNA-PK and JAK3 inhibitors. [4]
Self-Validating Experimental Workflows
When utilizing 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine, the sequence of functionalization is critical. Because primary amines can poison Palladium catalysts or undergo competitive Buchwald-Hartwig amination, the standard operational procedure dictates N-acylation prior to cross-coupling .
Diagram 2: Self-validating synthetic workflow for bifunctional pyrimidine intermediate functionalization.
Protocol A: HATU-Mediated N-Acylation
Objective: Cap the primary amine to build the solvent-exposed moiety while preventing downstream catalyst poisoning.
-
Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at 20°C for 15 minutes. Causality: Pre-activation forms the active HOAt ester, preventing the cyclopropylamine from reacting directly with HATU to form a guanidinium byproduct.
-
Coupling: Add 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride (1.0 eq) in one portion. Stir for 2 hours.
-
Self-Validation Check (IPC): Sample the reaction for LC-MS.
-
Pass Criteria: Complete disappearance of the amine peak. The product mass must clearly display a 1:1 isotopic doublet (e.g.,
and ) indicative of the intact isotopes. If this doublet is absent, debromination has occurred, and the batch must be aborted.
-
-
Workup: Quench with saturated aqueous
, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over , and concentrate.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
Objective: Install the hinge-binding or back-pocket aryl group at the C5 position.
Because the pyrimidine ring is electron-deficient, oxidative addition of the Pd catalyst into the C-Br bond is fast, but protodehalogenation is a major competing side reaction if the transmetalation step is slow.
-
Preparation: In a Schlenk flask, combine the bromopyrimidine-amide from Protocol A (1.0 eq), the aryl boronic acid (1.5 eq), and
(3.0 eq) in a 4:1 mixture of THF/Water. -
Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes
to inactive -peroxo species, halting the catalytic cycle. -
Catalyst Addition: Add XPhos Pd G2 (0.05 eq). Heat to 65°C for 4 hours.
-
Self-Validation Check (IPC): Analyze via UPLC-MS.
-
Pass Criteria: The 1:1 Bromine isotopic doublet must completely disappear, replaced by a single sharp mass peak corresponding to the cross-coupled product.
-NMR must show a downfield shift of the pyrimidine C4/C6 protons due to the anisotropic deshielding effect of the newly attached aryl ring.
-
-
Scavenging: Add a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour at 40°C before filtration. Causality: This ensures residual palladium is stripped from the coordinating pyrimidine nitrogens, preventing heavy metal toxicity in biological assays.
Table 2: Suzuki-Miyaura Optimization Matrix for 5-Bromopyrimidines
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| Toluene / | 90 | 45% | High rate of protodehalogenation; ligand dissociates too easily. | ||
| Dioxane / | 100 | 88% | Bidentate ligand stabilizes the Pd intermediate, ideal for pyrimidines. | ||
| XPhos Pd G2 | THF / | 65 | 95% | Bulky, electron-rich ligand accelerates oxidative addition at lower temps. |
Conclusion
The integration of 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine into a drug discovery pipeline is not merely a structural substitution; it is a calculated pharmacokinetic maneuver. By leveraging the quaternary cyclopropyl center to block metabolic liabilities and utilizing the 5-bromo-pyrimidine core for precise vectorial coupling, medicinal chemists can rapidly generate highly potent, metabolically stable kinase inhibitors. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing catalyst poisoning and maximizing API purity for downstream clinical evaluation.
References
-
PubChemLite : 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine (CID 66968254). National Center for Biotechnology Information. Available at:[Link]
-
Journal of Medicinal Chemistry : Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. American Chemical Society (ACS). Available at:[Link]
- European Patent Office: PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES. Google Patents.
- World Intellectual Property Organization (WIPO): Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (WO2019201283A1). Google Patents.
Literature Review of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine in Kinase Inhibitor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2][3] The pyrimidine scaffold is a privileged structure in this field, renowned for its ability to mimic the adenine core of ATP and bind to the kinase ATP-binding site.[4] This guide provides a comprehensive technical review of 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine, a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. We will explore its unique structural features, synthesis, chemical reactivity, and application in the design of potent and selective kinase inhibitors, supported by detailed protocols and structure-activity relationship (SAR) analyses.
Introduction: The Strategic Value of the 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Scaffold
The pursuit of novel kinase inhibitors is driven by the need for agents with improved selectivity, potency, and the ability to overcome drug resistance.[5] The design of such agents often relies on strategically functionalized heterocyclic cores. The pyrimidine ring system is a cornerstone of kinase inhibitor design, with numerous FDA-approved drugs featuring this core.[6][7]
The subject of this guide, 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine, is a bifunctional reagent that offers several distinct advantages for medicinal chemists:
-
The Pyrimidine Core: The 2-aminopyrimidine portion serves as an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of most kinases, effectively mimicking the natural ligand ATP.[4]
-
The 5-Bromo Substituent: The bromine atom at the C5 position is not merely a placeholder. It serves as a versatile synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.
-
The Cyclopropylamine Moiety: The cyclopropane ring introduces a three-dimensional character and conformational rigidity, which can be advantageous for binding affinity and can improve metabolic stability.[8] The primary amine provides a key attachment point for building out the inhibitor structure, often targeting the ribose-binding pocket or other regions of the kinase. The inherent strain of the cyclopropane ring also influences its chemical properties and reactivity.
This unique combination of features makes 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine a powerful starting point for generating libraries of diverse and potent kinase inhibitors.
Physicochemical and Structural Characteristics
While specific experimental data for the exact title compound is sparse in publicly available literature, we can infer its properties from closely related analogs like 1-(5-Bromopyridin-2-yl)cyclopropanamine.[9][10]
Table 1: Physicochemical Properties of Related Aminopyrimidine Scaffolds
| Property | Value (for 1-(5-Bromopyridin-2-yl)cyclopropanamine) | Reference |
| Molecular Formula | C₈H₉BrN₂ | |
| Molecular Weight | 213.07 g/mol | [10] |
| Appearance | Solid | [10] |
| Topological Polar Surface Area | 38.9 Ų | [10] |
| Key Structural Features | Pyridine ring, primary amine, cyclopropane ring, bromine substituent. |
The core architecture features a pyrimidine ring substituted at the 2-position with a cyclopropanamine group and at the 5-position with a bromine atom. The cyclopropane ring introduces significant angle strain, which can enhance reactivity.[9] The bromine atom provides a reactive site for cross-coupling transformations, a cornerstone of modern medicinal chemistry.[9]
Synthesis and Chemical Reactivity
The synthesis of aminopyrimidine derivatives is well-established in the chemical literature. A plausible and efficient synthesis for 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine can be adapted from methodologies used for structurally similar compounds, such as the titanium-mediated cyclopropanation of a nitrile precursor.
Protocol 1: Proposed Synthesis via Titanium-Mediated Cyclopropanation
This protocol is adapted from the efficient synthesis of the analogous pyridine compound.[9] The key transformation is the reaction of a cyano-pyrimidine with a Grignard reagent in the presence of a titanium catalyst to form the cyclopropylamine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-cyano-5-bromopyrimidine in anhydrous diethyl ether (Et₂O).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents:
-
Slowly add Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) to the cooled solution.
-
Subsequently, add ethylmagnesium bromide (EtMgBr) dropwise via a syringe pump, ensuring the internal temperature remains below -70 °C.
-
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1.5 to 2 hours.
-
Second Stage: Cool the mixture again to 0 °C and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂). Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid at 0 °C.
-
Work-up:
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Separate the aqueous layer and wash the organic layer with water.
-
Basify the aqueous layer to a pH > 10 with NaOH.
-
Extract the aqueous layer multiple times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine.
Application in Kinase Inhibitor Design and SAR
The true value of 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine lies in its role as a versatile scaffold for building potent and selective kinase inhibitors.[11][12] The general strategy involves using the two reactive handles—the primary amine and the C5-bromo position—to build out the molecule to interact with different regions of the kinase active site.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow starting from the core scaffold. The primary amine is typically acylated or reacted with a suitable electrophile, while the bromo position is functionalized via a cross-coupling reaction.
Caption: General synthetic workflow from the core scaffold to a final inhibitor.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of its substituents.[4][6] Strategic modifications at the C2, C4, and C5 positions have led to potent and selective inhibitors for various kinases.[4][12]
-
C2-Amine Substituent: The group attached to the cyclopropylamine is critical. Large, hydrophobic groups can interact with the ribose-binding pocket, while groups capable of forming additional hydrogen bonds can significantly increase potency.
-
C5-Position Substituent: This position is typically solvent-exposed. Attaching aryl or heteroaryl groups via cross-coupling can be used to target unique pockets on the kinase surface, thereby improving selectivity. For example, introducing solubilizing groups can enhance pharmacokinetic properties.[4]
Table 2: Representative SAR Data for Pyrimidine-Based Kinase Inhibitors
| Compound Core | C2-Substituent | C5-Substituent | Kinase Target | IC₅₀ (nM) | Key Insight | Reference |
| 2-Aminopyrimidine | Cyclopropylamine | Phenyl | CDK9 | Potent | Phenyl group at C5 enhances activity. | [12] |
| 2-Aminopyrimidine | Cyclopropylamine | 4-Fluorophenyl | CDK9 | More Potent | Electron-withdrawing groups on the C5-aryl ring can improve potency. | [12] |
| 2-Aminopyrimidine | Anilino | H | EGFR | 3.76 | The presence of a halogen on the anilino group enhances potency. | [13] |
| Pyrido[2,3-d]pyrimidine | - | - | EGFR | 2 | Fused ring systems can be highly potent. | [13] |
Key Experimental Protocol: Suzuki Cross-Coupling
To demonstrate the utility of the C5-bromo position, the following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental tool in modern drug discovery.
Protocol 2: Suzuki Coupling of N-Protected Scaffold with an Arylboronic Acid
Objective: To install an aryl group at the C5 position of the pyrimidine ring.
Prerequisites: The primary amine of the starting material should be protected (e.g., as a Boc-carbamate) to prevent side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the N-Boc-protected 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq) or a more modern catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the C5-arylated product.
-
Deprotection: The Boc-protecting group can then be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final inhibitor core.
Future Perspectives and Conclusion
The 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine scaffold represents a confluence of privileged structures in kinase inhibitor design. Its inherent features—a potent hinge-binder, a versatile synthetic handle, and a rigidifying cyclopropyl group—make it an exceptionally valuable starting point for drug discovery campaigns.
Future research will likely focus on using this core to:
-
Target Kinase Mutants: The synthetic flexibility allows for the rapid generation of analogs designed to overcome resistance mutations that emerge during therapy.
-
Develop Allosteric or Covalent Inhibitors: While the 2-aminopyrimidine is a classic ATP-competitive hinge binder, modifications can be envisioned to target other sites or to incorporate reactive moieties for covalent inhibition.
-
Improve Drug-like Properties: The cyclopropyl group already imparts favorable properties, and further exploration of substituents at the C5 position can be used to fine-tune solubility, metabolic stability, and cell permeability.
References
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
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Wang, S., Yu, Z., Wang, C., Li, J., Dong, J., Li, Y., Geng, M., & Zhang, A. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]
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Kumar, R., Jain, S., Afzal, O., & Singh, P. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]
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Imran, M., Asdaq, S. M. B., Khan, S. A., Meenakshi, D. U., Alamri, A. S., Alsanie, W. F., Alhomrani, M., Mohzari, Y., Alrashed, A., AlMotairi, M., Alkhaldi, E. H., Alorabi, A. K., Alshrari, A. S., Tauseef, M., Abida, Alaqel, S. I., Alam, O., & Bakht, M. A. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. [Link]
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Nanjing Feihong Technology Co., Ltd. (n.d.). 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride. Retrieved March 7, 2026, from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved March 7, 2026, from [Link]
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Ciccone, V., Gualtieri, M. J., & Ranieri, D. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]
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Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. PMC. [Link]
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Al-Warhi, T., Al-Mahbashi, H. M., Al-Rashdi, A. S., Al-Amodi, H. S., Al-Awwad, N. H., Al-Qubati, M. A., Al-Akl, A. M. S., Al-Sha'er, M. A., Al-Adhrai, H. A., Al-Salahi, R., & Marzouk, M. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]
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MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
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Niccoli, G., Chiaravalli, M., & Varrone, F. (2023). Kinase Inhibitors in Genetic Diseases. MDPI. [Link]
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Therapeutic Potential of the 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Scaffold: A Technical Guide to a Novel Class of Putative LSD1 Inactivators
Abstract
This technical guide provides a comprehensive analysis of the therapeutic potential of the novel 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine scaffold. While direct literature on this specific entity is nascent, a robust scientific premise for its investigation exists based on extensive research into its constituent pharmacophores. The scaffold combines a cyclopropylamine moiety, a validated "warhead" for the covalent inactivation of Lysine-Specific Demethylase 1 (LSD1), with a 5-bromopyrimidine core, a privileged heterocycle in modern drug discovery known to confer potent and selective interactions with enzyme active sites. This document, intended for researchers and drug development professionals, deconstructs the scaffold's rationale, proposes a detailed mechanism of action targeting the FAD cofactor of LSD1, and outlines a complete framework for its synthesis and preclinical evaluation. We present detailed, field-proven protocols for biochemical and cellular assays to validate the scaffold's potential as a potent and selective anticancer agent, particularly for malignancies such as Acute Myeloid Leukemia (AML). Finally, a forward-looking perspective on structure-activity relationship (SAR) studies is provided to guide future lead optimization efforts.
The Emergence of a Privileged Scaffold: Deconstructing 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
The design of modern therapeutic agents often relies on the strategic combination of validated pharmacophores to achieve novel biological activity with enhanced potency and selectivity. The 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine scaffold is a prime example of such a design, merging two powerful moieties into a single, promising chemical entity.
-
The Cyclopropylamine "Warhead": The cyclopropylamine group is a well-established, mechanism-based inactivator of FAD-dependent amine oxidases, including LSD1 and the related monoamine oxidases (MAOs).[1][2] The high ring strain of the three-membered ring facilitates oxidative cleavage upon enzyme catalysis, leading to the formation of a reactive intermediate that covalently bonds to the FAD cofactor, resulting in irreversible inhibition.[3] This moiety is the foundation of numerous clinical and preclinical LSD1 inhibitors derived from tranylcypromine (TCP).[4][5]
-
The Pyrimidine "Recognition Element": Heterocyclic scaffolds are central to medicinal chemistry, and the pyrimidine nucleus is particularly prominent in the development of kinase and epigenetic modulators.[6][7] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a rigid core to orient substituents for optimal interaction with an enzyme's active site. Pyrimidine-based structures have been successfully developed as both reversible and irreversible LSD1 inhibitors, demonstrating their utility in targeting this enzyme.[8][9]
-
The Bromo Substituent: The bromine atom at the 5-position serves a dual purpose. It significantly influences the electronic properties of the pyrimidine ring, potentially enhancing binding affinity. Furthermore, it provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).
The logical combination of these three components provides a strong rationale for investigating this scaffold as a next-generation therapeutic agent.
Lysine-Specific Demethylase 1 (LSD1) as a High-Value Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) was the first histone demethylase to be discovered and is a key epigenetic regulator.[10] It removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[4]
Role in Oncology: LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), neuroblastoma, and prostate cancer.[3][10] Its activity is crucial for maintaining the cancer stem cell phenotype and blocking cellular differentiation.[4] In AML, for instance, LSD1 is a critical component of a complex that maintains the leukemic state; its inhibition can restore normal differentiation pathways and induce apoptosis.[9] This well-validated role in oncogenesis makes LSD1 a high-value therapeutic target.
Mechanism of Action: LSD1 is an FAD-dependent amine oxidase.[11] It utilizes its FAD cofactor to oxidize the methylated lysine substrate, which is then hydrolyzed to release formaldehyde and the demethylated lysine. The structural and mechanistic homology to MAOs is what first led researchers to investigate MAO inhibitors like tranylcypromine as potential LSD1 inhibitors.[5] This FAD-dependency is the scaffold's key vulnerability, making it susceptible to irreversible inactivation by mechanism-based inhibitors like arylcyclopropylamines.
Proposed Covalent Inactivation Mechanism
We hypothesize that 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine acts as an irreversible inactivator of LSD1 through covalent modification of the FAD cofactor. The proposed mechanism follows a well-established pathway for this class of inhibitors.
-
Non-Covalent Binding: The inhibitor first binds non-covalently to the LSD1 active site. The pyrimidine ring likely engages in key interactions within the substrate-binding pocket.
-
Single-Electron Transfer (SET): The FAD cofactor oxidizes the cyclopropylamine nitrogen via a single-electron transfer (SET) mechanism, generating a radical cation.
-
Ring Opening: The highly strained cyclopropane ring undergoes homolytic cleavage, opening to form a distally stabilized carbon radical.
-
Covalent Adduct Formation: This radical intermediate then attacks the N5 or C4a position of the flavin isoalloxazine ring, forming a stable, covalent adduct and rendering the enzyme permanently inactive.
Caption: Proposed mechanism of LSD1 inactivation by the scaffold.
Synthetic and Methodological Framework
A key advantage of this scaffold is its accessible synthesis, allowing for robust evaluation and subsequent optimization.
Proposed Synthetic Route
The synthesis can be approached in a convergent manner, preparing the key intermediates—2-cyano-5-bromopyrimidine and the cyclopropyl Grignard reagent—before the final coupling and amination steps.
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Methodological & Application
Application Note: Synthesis Protocol for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Scientific Context & Strategic Rationale
The synthesis of 1-heteroaryl cyclopropylamines is notoriously challenging due to the electron-deficient nature of heteroaromatic rings, which are highly susceptible to undesired nucleophilic attacks by organometallic reagents. Despite these synthetic hurdles, 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine (often isolated as its hydrochloride salt, CAS: 2055841-13-7) is a critical building block in modern drug discovery. It is frequently incorporated into the scaffolds of Autotaxin inhibitors, TNF-alpha modulators[1], and RORγt modulators[2] to improve metabolic stability and modulate target binding affinity.
To achieve this transformation efficiently and selectively, this protocol leverages the Kulinkovich-Szymoniak reaction , bypassing tedious multi-step sequences (such as Strecker-type reactions on cyclopropanone equivalents) in favor of a direct, single-pot conversion from the corresponding nitrile.
Mechanistic Insights (E-E-A-T)
The Kulinkovich-Szymoniak reaction is a highly elegant modification of the classical Kulinkovich cyclopropanation, specifically adapted for the conversion of nitriles into primary cyclopropylamines[3].
The causality behind the reagent selection is strictly dictated by the mechanism:
-
Active Species Generation: The reaction initiates via the transmetalation of Titanium(IV) isopropoxide (Ti(OiPr)₄) with two equivalents of Ethylmagnesium bromide (EtMgBr). This forms a thermally unstable diethyltitanium complex that rapidly undergoes β-hydride elimination. The loss of ethane gas generates the highly reactive titanacyclopropane species[4].
-
Chemoselective Insertion: For highly electrophilic substrates like 5-bromopyrimidine-2-carbonitrile[5], the titanacyclopropane acts as a 1,2-dicarbanion equivalent, selectively inserting into the cyano group to form an azatitanacyclopentene intermediate.
-
Lewis Acid-Mediated Ring Contraction: Unlike ester substrates, the nitrogen-containing intermediate is stable and will not spontaneously collapse. The addition of a Lewis acid—specifically Boron trifluoride diethyl etherate (BF₃·OEt₂)—is mandatory to activate the intermediate and drive the thermodynamic ring contraction into the primary cyclopropylamine[3].
Mechanistic pathway of the Kulinkovich-Szymoniak reaction for cyclopropylamine synthesis.
Quantitative Data & Optimization Strategy
When applying this methodology to pyrimidine cores, standard conditions must be fine-tuned to prevent Grignard addition to the C4/C6 positions of the pyrimidine ring.
| Parameter | Standard Condition | Optimized for Pyrimidine Core | Rationale |
| Titanium Source | Ti(OiPr)₄ (1.0 eq) | Ti(OiPr)₄ (1.1 eq) | Stoichiometric amounts are required for nitriles to completely suppress ketone side-product formation[3]. |
| Grignard Reagent | EtMgBr (2.2 eq) | EtMgBr (2.4 eq) | A slight excess compensates for adventitious moisture; strict cryogenic control prevents pyrimidine alkylation. |
| Lewis Acid | BF₃·OEt₂ (2.0 eq) | BF₃·OEt₂ (2.0 eq) | Essential for driving the azatitanacyclopentene ring contraction into the cyclopropylamine[4]. |
| Solvent System | Et₂O | Anhydrous THF | THF improves the solubility of the heteroaryl nitrile at the required cryogenic temperatures. |
| Temperature | 20 °C | -70 °C to 20 °C | Low-temperature Grignard addition mitigates direct nucleophilic attack on the electrophilic pyrimidine ring. |
Detailed Experimental Protocol
Materials & Reagents
-
Starting Material: 5-Bromopyrimidine-2-carbonitrile (CAS: 38275-57-9)[5]
-
Catalyst/Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄, 99.9% trace metals basis)
-
Organometallic: Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O)
-
Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)
-
Workup: 10% Aqueous NaOH solution, Brine
Step-by-step experimental workflow for the synthesis of 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine.
Step-by-Step Methodology
Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry nitrogen (repeat 3 times).
Step 2: Reagent Charging Dissolve 5-bromopyrimidine-2-carbonitrile (1.84 g, 10.0 mmol, 1.0 equiv) and Ti(OiPr)₄ (3.13 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (50 mL) to create a 0.2 M solution.
Step 3: Titanacyclopropane Formation & Insertion Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Dropwise add EtMgBr (3.0 M in Et₂O, 8.0 mL, 24.0 mmol, 2.4 equiv) via a syringe pump over 30 minutes. Expert Insight: The slow addition at cryogenic temperatures is critical. A rapid addition generates localized hotspots that promote the direct addition of the Grignard reagent to the pyrimidine core.
Step 4: Intermediate Maturation
Remove the cooling bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 to 2 hours.
Self-Validating IPC: Extract a 10 µL aliquot, quench in wet MeCN, and analyze via LC-MS. The starting nitrile (
Step 5: Ring Contraction To the dark brown/black solution at room temperature, add BF₃·OEt₂ (2.5 mL, 20.0 mmol, 2.0 equiv) dropwise. Stir for an additional 1 hour. Expert Insight: The Lewis acid coordinates to the oxygen atoms of the titanium complex, increasing the electrophilicity of the metal center and driving the thermodynamically favorable ring contraction.
Step 6: Quenching & Workup Carefully quench the reaction by adding 10% aqueous NaOH (30 mL). Expert Insight: NaOH is vastly superior to acidic workups for this specific protocol. It precipitates the titanium byproducts as a highly filterable TiO₂ solid and ensures the pyrimidine amine remains in its free-base form for organic extraction.
Step 7: Extraction & Purification Stir the biphasic mixture vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake with EtOAc (2 × 50 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 × 30 mL), combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the free base as a yellow oil[1].
Step 8: Salt Formation (Recommended) To isolate the product as the bench-stable hydrochloride salt (CAS: 2055841-13-7), dissolve the free base in a minimal amount of Et₂O and add 4M HCl in dioxane (1.2 equiv). Collect the resulting precipitate by vacuum filtration and dry overnight.
Analytical Characterization
To verify the integrity of the synthesized compound, compare against the following expected analytical benchmarks:
-
LC-MS (ESI):
calculated for C₇H₉BrN₃[M+H]⁺ 214.00; found 214.05 (⁷⁹Br isotope) and 216.05 (⁸¹Br isotope)[1]. -
¹H NMR (400 MHz, DMSO-
): 8.95 (s, 2H, pyrimidine Ar-H), 8.50 (br s, 3H, -NH₃⁺), 1.55-1.45 (m, 2H, cyclopropyl CH₂), 1.35-1.25 (m, 2H, cyclopropyl CH₂).
References
-
[3] Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. Source: organic-chemistry.org. URL:
-
[4] Benzenemethanamine, N-(2-ethenylcyclopropyl) - Organic Syntheses Procedure. Source: orgsyn.org. URL:
-
[1] US20250066375A1 - Modulators of tnf alpha activity and uses thereof. Source: google.com (Google Patents). URL:
-
[5] 38275-57-9 | 5-Bromopyrimidine-2-carbonitrile | Bromides. Source: ambeed.com. URL:
-
1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride. Source: feihongtec.com. URL:
-
[2] WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity. Source: google.com (Google Patents). URL:
Sources
- 1. US20250066375A1 - Modulators of tnf alpha activity and uses thereof - Google Patents [patents.google.com]
- 2. WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents [patents.google.com]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 38275-57-9 | 5-Bromopyrimidine-2-carbonitrile | Bromides | Ambeed.com [ambeed.com]
Suzuki cross-coupling reactions using 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine . This scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., JAK, TRPV1 targets) due to the conformational restriction imposed by the cyclopropyl ring (Thorpe-Ingold effect).[1]
However, the presence of a free primary amine proximal to the pyrimidine nitrogen creates a "chelating pincer" capable of sequestering Palladium (Pd) catalysts, leading to stalled reactions or low yields. This guide presents two validated pathways:
-
Method A (Direct Coupling): Utilizing 2nd Generation Buchwald Precatalysts (XPhos Pd G2) to bypass protection steps.[1]
-
Method B (Protected Route): A robust Boc-protection strategy for difficult coupling partners.[1]
Strategic Analysis & Mechanistic Insight
The Challenge: Catalyst Poisoning
The substrate contains three nucleophilic sites: the two pyrimidine nitrogens and the exocyclic cyclopropyl amine. In standard catalytic cycles using simple phosphines (e.g.,
The Solution: Steric Bulk & Precatalysts
To overcome this, we utilize XPhos Pd G2 .[2] This precatalyst rapidly generates the active monoligated
Decision Matrix: Pathway Selection
Figure 1: Decision tree for selecting the optimal synthetic pathway based on coupling partner stability.
Experimental Protocols
Method A: Direct Coupling (High Throughput)
Recommended for: Stable boronic acids and rapid library synthesis.[1]
Reagents:
-
Substrate: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2.0 mol%)[1]
-
Base:
(3.0 equiv, 0.5M in ) -
Solvent: 1,4-Dioxane or THF[1]
Protocol:
-
Setup: Charge a microwave vial or pressure tube with the substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M – 0.2 M).[1]
-
Base Addition: Add aqueous
(3.0 equiv).[1] -
Degassing (CRITICAL): Sparge the biphasic mixture with Argon for 5 minutes. Note: Oxygen is the primary cause of catalyst death in this system.
-
Reaction: Seal the vessel and heat to 80°C for 2–4 hours. (Monitor via LCMS).
-
Workup: Dilute with EtOAc, wash with brine. The product contains a free amine; ensure the aqueous layer pH is >10 during extraction to keep the amine neutral.
-
Purification: Flash chromatography (DCM/MeOH/
gradients).
Method B: Boc-Protected Route (High Robustness)
Recommended for: Scale-up (>10g) or when coupling with unstable heteroaryl boronic acids.[1]
Workflow:
-
Protection:
-
Coupling:
-
Catalyst:
(3 mol%) or (5 mol%).[1] -
Conditions: Toluene/Ethanol/Water (4:1:1),
(2 equiv), 90°C, 12h. -
Why: The Boc group prevents amine coordination, allowing the use of cheaper, standard catalysts.
-
-
Deprotection:
-
Treat the coupled intermediate with 4N HCl in Dioxane (RT, 2h) or TFA/DCM (1:4).
-
Isolate as the HCl salt or free base.
-
Data & Performance Comparison
| Parameter | Method A (Direct) | Method B (Protected) |
| Step Count | 1 Step | 3 Steps (Protect, Couple, Deprotect) |
| Catalyst Cost | High (XPhos Pd G2) | Low (Pd(dppf)Cl2 / Pd(PPh3)4) |
| Avg.[1] Yield | 65% - 85% | 50% - 70% (Overall) |
| Reaction Time | 2 - 4 Hours | 2 - 3 Days |
| Impurity Profile | Minimal; some protodeboronation | Clean; protection byproducts |
| Scalability | Good for <10g | Excellent for >100g |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst poisoning by amine.[1] | Switch to Method A (XPhos) or increase catalyst loading to 5 mol%. |
| Protodeboronation (Ar-H forms) | Reaction temp too high or boronic acid unstable.[1] | Lower temp to 60°C; switch base to |
| Homocoupling (Ar-Ar) | Oxygen leak in system.[1] | Degas solvents more rigorously; ensure Argon atmosphere. |
| Low Solubility | Zwitterionic intermediate.[1] | Switch solvent to n-Butanol or DMF/Water systems.[1] |
Visualizing the Catalytic Interference
The following diagram illustrates why standard catalysts fail and how bulky ligands solve the problem.
Figure 2: Mechanistic rationale for using XPhos.[1] Standard ligands allow the free amine to bind Pd (red path), while XPhos provides steric shielding, forcing the reaction towards the C-Br bond (green path).
References
-
Buchwald Precatalysts (General): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[3] Journal of the American Chemical Society. Link[1]
-
XPhos Pd G2 for Amino-Heterocycles: Molander, G. A., et al. (2012).[1] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry. Link
-
Amine Interference in Coupling: BenchChem Technical Guides. Reactivity of 5-Bromopyrimidine & Troubleshooting. Link[1]
-
Cyclopropylamine Synthesis & Protection: VulcanChem Product Data. 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride.[1][4] Link
-
General Suzuki Protocol: Sigma-Aldrich Technical Bulletin. XPhos Pd G2 Product Application. Link
Sources
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nasc.ac.in [nasc.ac.in]
- 4. 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (1384265-23-9) for sale [vulcanchem.com]
Application Note: Advanced Amide Coupling Strategies for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Introduction and Mechanistic Rationale
The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using highly functionalized, non-traditional building blocks[1]. 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine presents a formidable dual challenge in amide coupling reactions due to its unique structural topology:
-
Extreme Steric Hindrance: The primary amine is situated on a quaternary sp³ carbon (an
-tertiary amine center) constrained within a cyclopropyl ring. This architecture creates a massive steric shield around the nitrogen lone pair, physically obstructing its trajectory for nucleophilic attack on an activated carbonyl[2]. -
Inductive Electronic Deactivation: While the amine lone pair does not participate in resonance with the aromatic system (due to the sp³ carbon separator), the directly adjacent 5-bromopyrimidin-2-yl group exerts a profound inductive electron-withdrawing effect. This significantly depletes the electron density on the nitrogen, drastically reducing its inherent nucleophilicity.
Consequently, standard carbodiimide-based protocols (e.g., EDC/HOBt or DCC) typically fail or stall at low conversions when applied to this substrate[3]. To achieve high-yielding amide bonds, the reaction must be driven by highly electrophilic activated esters (such as HOAt esters generated by HATU)[4], potent water-scavenging activators (T3P)[5], or brute-force acylpyridinium intermediates (Acid Chlorides with DMAP)[4].
Reagent Selection and Reaction Dynamics
Choosing the correct activation strategy is a balance between substrate stability, scale, and the risk of epimerization (if the carboxylic acid contains an
-
HATU / DIPEA: HATU rapidly converts carboxylic acids into highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters. The internal hydrogen-bonding network of the HOAt ester accelerates the approach of the hindered cyclopropylamine. DIPEA is utilized as the base because its own steric bulk prevents it from acting as a competing nucleophile[2].
-
T3P / Pyridine: Propylphosphonic anhydride (T3P) is an exceptional reagent for scale-up. It acts as a powerful activator and water scavenger, driving the equilibrium forward. It is particularly valuable when coupling chiral carboxylic acids, as it demonstrates a remarkably low propensity for inducing epimerization[5].
-
Acid Chloride / DMAP: For the most recalcitrant carboxylic acids, in situ conversion to an acid chloride followed by the addition of catalytic DMAP generates a highly reactive acylpyridinium intermediate. This method forces the coupling but carries a higher risk of epimerization and side reactions[4].
Quantitative Comparison of Coupling Strategies
| Reagent System | Relative Reactivity | Epimerization Risk | Scalability & Byproduct Removal | Typical Yield with Hindered Amines |
| HATU / DIPEA | Very High | Moderate | Poor (Chromatography required) | 70% – 90% |
| T3P / Pyridine | High | Very Low | Excellent (Aqueous wash) | 65% – 85% |
| Acid Chloride / DMAP | Extremely High | High | Good (Aqueous wash) | 80% – 95% |
Logical Workflow for Protocol Selection
Caption: Decision matrix for selecting the optimal amide coupling strategy.
Detailed Experimental Protocols & Self-Validation
The following protocols are designed as self-validating systems. By incorporating intermediate analytical checks, the operator can isolate failures to either the activation phase or the coupling phase, ensuring a high degree of trustworthiness in the experimental execution.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for rapid screening and stable carboxylic acids at < 1g scale.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl salt (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv; 4.0 equiv if amine is an HCl salt)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂/Ar). Add DIPEA dropwise at room temperature.
-
Self-Validation Check 1: Stir for 15–30 minutes. Remove a 5
L aliquot, quench into 100 L of Methanol, and analyze via LC-MS. Causality: The presence of the methyl ester confirms that the carboxylic acid has been successfully converted to the active HOAt ester[2]. Do not proceed until activation is confirmed. -
Coupling: Add 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (as a solid or pre-dissolved in a minimum amount of DMF).
-
Heating: Due to the severe steric hindrance, heat the reaction to 40–50 °C. Stir for 12–24 hours.
-
Self-Validation Check 2: Monitor by LC-MS. The disappearance of the HOAt ester mass and the appearance of the product mass validates successful coupling.
-
Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine (5x to remove DMF and tetramethylurea byproduct). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: T3P-Mediated Coupling (Scale-Up and Chiral Acids)
Best for process chemistry, > 1g scale, or when the carboxylic acid is prone to epimerization.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl salt (1.05 equiv)
-
T3P (50% solution in EtOAc or DMF) (1.5 equiv)
-
Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)
-
Anhydrous EtOAc or DCM (0.3 M)
Step-by-Step Methodology:
-
Preparation: Suspend the carboxylic acid and the cyclopropylamine in anhydrous EtOAc. Add Pyridine. Causality: Pyridine acts as both a bulk base and a nucleophilic catalyst, facilitating the transfer of the acyl group without abstracting the
-proton, thereby preventing epimerization[5]. -
Activation/Coupling: Cool the mixture to 0 °C. Add the T3P solution dropwise over 10 minutes.
-
Reaction: Remove the ice bath and heat the mixture to 60 °C (reflux in EtOAc). The elevated temperature is critical to overcome the activation energy barrier imposed by the
-tertiary amine center. -
Workup: Once complete (via LC-MS, typically 18 hours), cool to room temperature. Wash the organic layer with water, saturated NaHCO₃, and brine. Causality: T3P byproducts are highly water-soluble phosphonic acids, allowing for isolation of the crude amide with high purity without chromatography[5].
Protocol C: Acid Chloride / DMAP Activation (Recalcitrant Substrates)
Best for extremely hindered carboxylic acids where HATU and T3P fail.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2 drops)
-
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl salt (1.1 equiv)
-
DMAP (0.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DCM (0.2 M)
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM at 0 °C. Add Oxalyl Chloride followed by catalytic DMF (Vilsmeier-Haack generation). Stir for 2 hours at room temperature until gas evolution ceases[3].
-
Concentration: Concentrate the mixture under reduced pressure to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: In a separate flask, dissolve the cyclopropylamine, DMAP, and DIPEA in DCM at 0 °C. Dropwise, add the acid chloride solution. Causality: DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate, which is reactive enough to force the coupling with the deactivated cyclopropylamine[4].
-
Workup: Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry, and concentrate.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]
-
Thakare, P. et al. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link]
-
Kumari, S., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (NIH PMC). URL:[Link]
-
Perez, M., et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. URL:[Link]
Sources
Topic: The Strategic Application of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine in Fragment-Based Drug Discovery
An Application and Protocol Guide for Researchers
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Early-Stage Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), FBDD utilizes small, low-molecular-weight fragments (<300 Da) to probe a target's binding sites.[4] These fragments, due to their simplicity, tend to form highly efficient and enthalpically favorable interactions, providing superior starting points for chemical optimization.[5] The success of this approach is underscored by the number of approved drugs and clinical candidates that originated from fragment hits.[6][7]
This guide focuses on a particularly valuable, yet underutilized fragment: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine . This molecule is not merely another small binder; it is a strategically designed tool for modern drug discovery. Its architecture masterfully combines three key features: a 2-aminopyrimidine core for essential hydrogen bonding, a rigid cyclopropyl group that introduces three-dimensionality and favorable binding entropy, and a synthetically versatile bromine atom that serves as a prime vector for rapid hit-to-lead elaboration.[8][9][10]
Here, we provide a comprehensive overview of this fragment's properties, detailed protocols for its integration into a robust FBDD screening cascade, and a strategic guide for its subsequent optimization into a potent lead compound.
Fragment Profile: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
The utility of a fragment is defined by its physicochemical properties and structural motifs. This fragment is an exemplary starting point, adhering well to the widely accepted "Rule of Three".[2]
| Property | Value (Predicted/Typical) | Rationale for FBDD |
| Molecular Formula | C₇H₈BrN₃ | - |
| Molecular Weight | 215.06 g/mol | Well under the 300 Da limit, ensuring higher probability of fitting into small binding pockets.[2] |
| cLogP | ~1.5 | Balances solubility with sufficient lipophilicity for cell permeability and binding. |
| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point for anchoring within a protein binding site.[5] |
| Hydrogen Bond Acceptors | 2 (pyrimidine nitrogens) | Offers additional opportunities for directional interactions to achieve binding affinity.[5] |
| Topological Polar Surface Area | 51.8 Ų | Promotes good solubility, which is critical for biophysical screening methods.[11] |
| Rotatable Bonds | 1 | The conformational rigidity imparted by the cyclopropyl ring reduces the entropic penalty upon binding, leading to higher ligand efficiency.[9][12] |
Strategic Advantages of the Core Motifs:
-
The Cyclopropylamine Moiety: The cyclopropane ring is a "bioisostere" for other groups but with unique properties. Its rigid, three-dimensional nature allows it to present its substituents in well-defined vectors, exploring regions of a binding pocket that "flat" aromatic fragments cannot.[8][10] This conformational constraint is entropically favorable, as less rotational freedom is lost upon binding.[9][12] The primary amine is a crucial hydrogen bond donor and a potential site for later-stage modification.
-
The 5-Bromopyrimidine Core: Pyrimidine rings are privileged structures in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[13] The two nitrogen atoms act as excellent hydrogen bond acceptors. The bromine atom at the 5-position is the fragment's key to unlocking rapid optimization. It is a synthetically tractable handle, perfectly positioned for "fragment growing" via a wide array of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows a medicinal chemist to systematically extend the fragment into adjacent pockets of the binding site to gain affinity and selectivity.[14]
The FBDD Workflow: A Validating, Tiered Screening Cascade
The weak affinity of fragments necessitates the use of sensitive biophysical techniques and an orthogonal validation strategy to eliminate false positives.[15][16] We propose a three-stage cascade designed to efficiently identify and characterize genuine binders.
Caption: A robust, multi-stage FBDD workflow.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen fragment libraries.[17] It measures the thermal stability of a target protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds. A binding fragment will stabilize the protein, resulting in a measurable increase in its melting temperature (ΔTm).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 100 mM stock solution of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine in 100% DMSO. Create a dilution plate to achieve a final assay concentration of 1 mM.
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Setup (96-well format):
-
In each well of a 96-well PCR plate, add components to a final volume of 25 µL:
-
2 µL of target protein stock (for a final concentration of 2 µM).
-
Buffer to bring the volume to 24.5 µL.
-
0.5 µL of the fragment solution (final concentration 1 mM, 2% DMSO).
-
Include a "DMSO only" control (negative control) and a known binder (positive control).
-
-
Add 0.5 µL of a 1:100 dilution of the SYPRO Orange dye stock to each well (final 5x concentration).
-
Seal the plate, centrifuge briefly (1000 rpm, 1 min) to mix and remove bubbles.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence using the instrument's appropriate channel (e.g., FAM/SYBR Green).
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. This is typically calculated by fitting the curve or finding the peak of the first derivative.
-
A ΔTm ≥ 2 °C is generally considered a promising hit, indicating significant stabilization and warranting further validation.
-
Protocol 2: Hit Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized.[18] It provides invaluable data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[19]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO), typically ranging from 1 µM to 1 mM.
-
Inject each concentration of the fragment over the reference and protein-coated flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase where only running buffer flows (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary, using a mild solution like a brief pulse of 50 mM NaOH or 10 mM glycine, pH 2.5.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
-
A confirmed hit will show a concentration-dependent binding response and a KD typically in the high micromolar to low millimolar range, which is characteristic of a fragment interaction.[20]
-
From Hit to Lead: Structure-Guided Optimization
With a validated hit and its binding mode determined by X-ray crystallography, the optimization phase begins.[21][22] The goal is to transform the low-affinity fragment into a high-potency lead compound.[3][23] For 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, the "fragment growing" strategy is the most logical and powerful approach.[1][2]
Principle: The crystal structure reveals unoccupied pockets adjacent to where the fragment binds. The 5-bromo position on the pyrimidine ring is used as a chemical handle to synthesize new analogs that extend into these pockets, forming additional favorable interactions and thereby increasing affinity and selectivity.
Caption: "Fragment Growing" from the 5-bromo position.
Protocol: Suzuki Coupling for Fragment Elaboration
-
Reaction Setup: In a microwave vial, combine 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3 equivalents).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes, or stir at 80-90 °C under an inert atmosphere for 4-12 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the elaborated compound.
-
Characterization: Confirm the structure of the new analog by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Iterative Cycle: Test the new compound in the SPR assay to quantify the improvement in binding affinity. This design-make-test-analyze cycle is repeated to rationally build a potent and selective lead molecule.[22]
Conclusion
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is more than a simple building block; it is a sophisticated tool for FBDD. Its inherent three-dimensionality provides access to novel chemical space, while its embedded synthetic handle allows for rapid, structure-guided evolution from a micromolar hit to a nanomolar lead. The protocols outlined here provide a clear and validated pathway for researchers to leverage this fragment's potential, accelerating the discovery of novel therapeutics for a wide range of biological targets.
References
-
Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]
-
Vivoli, M., et al. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. Available at: [Link]
-
Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. Available at: [Link]
-
Blundell, T.L., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]
-
Sun, D., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysical Reviews. Available at: [Link]
-
Borges, V.M., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Talele, T.T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Available at: [Link]
-
Talele, T.T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available at: [Link]
-
Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available at: [Link]
-
Talele, T.T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Talele, T.T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Murray, C.W., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available at: [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine. Available at: [Link]
-
PubMed. (2025). Fragment-based discovery, dynamics simulation and pharmacological study of 2-amino-pyrimidine derivative as HIPK2 inhibitor. Available at: [Link]
-
Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Available at: [Link]
-
PubChemLite. (n.d.). 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine. Available at: [Link]
-
Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]
-
Foley, D.G., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Charoensutthivarakul, S., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. massbio.org [massbio.org]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 7. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragment-based discovery, dynamics simulation and pharmacological study of 2-amino-pyrimidine derivative as HIPK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 20. mdpi.com [mdpi.com]
- 21. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 23. excelra.com [excelra.com]
Application Note: Scale-Up Synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust chemistry over "discovery-scale" methods (like the Kulinkovich reaction) that may pose safety or yield risks at kilogram scales due to the sensitive 5-bromo moiety.
Executive Summary
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (CAS: 1447606-53-2) is a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeted therapeutics. While discovery-scale routes often utilize titanium-mediated cyclopropanation (Kulinkovich-Szymoniak), these methods are ill-suited for multi-kilogram production due to the cryogenic requirements and the instability of the 5-bromo substituent under Grignard conditions.
This guide details a Process-Optimized Route utilizing a Phase-Transfer Catalyzed (PTC) cyclopropanation followed by a Hofmann Rearrangement. This pathway offers superior atom economy, manageable exotherms, and avoids cryogenic unit operations.
Retrosynthetic Strategy & Route Selection
The selection of the manufacturing route is driven by the need to preserve the carbon-bromine bond at the 5-position while constructing the strained cyclopropane ring.
Route Comparison
| Feature | Route A: Kulinkovich-Szymoniak | Route B: Hofmann Rearrangement (Selected) |
| Key Reagents | EtMgBr, Ti(OiPr)₄, BF₃·OEt₂ | 1-Bromo-2-chloroethane, NaOH, Br₂ |
| Temp. Range | -78°C to -40°C (Cryogenic) | 0°C to 80°C (Standard Reactor) |
| Risk Factor | High (Li/Mg-Halogen exchange at 5-Br) | Low (Base-mediated mechanism) |
| Scalability | Poor (Mixing controlled, pyrophoric) | Excellent (Stirring controlled, aqueous waste) |
Strategic Pathway (Graphviz)
Detailed Experimental Protocols
Stage 1: Synthesis of 2-(5-Bromopyrimidin-2-yl)acetonitrile
Objective: Install the two-carbon linker via Nucleophilic Aromatic Substitution (SNAr). Direct displacement with acetonitrile anion is difficult; therefore, we use tert-butyl cyanoacetate followed by decarboxylation.
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
tert-Butyl cyanoacetate (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (2.2 equiv)
-
THF (anhydrous, 10 vol)
-
Trifluoroacetic acid (TFA) or HCl/AcOH
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with THF and cool to 0°C.
-
Anion Formation: Add KOtBu portion-wise, maintaining internal temperature <10°C. Add tert-butyl cyanoacetate slowly. Stir for 30 min.
-
Coupling: Add solution of 5-bromo-2-chloropyrimidine in THF. Warm to 25°C and stir for 4 hours. Control Point: Monitor disappearance of SM by HPLC.
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Concentrate organic phase to yield the crude ester.
-
Decarboxylation: Dissolve crude in Toluene/TFA (4:1) and reflux (80°C) for 6 hours. The t-butyl group cleaves and spontaneously decarboxylates.
-
Isolation: Neutralize, wash, and crystallize from Heptane/IPA.
-
Yield Target: 75-80%
-
Purity: >98% (HPLC)
-
Stage 2: Cyclopropanation (The "Makosza" Condition)
Objective: Construct the cyclopropane ring using Phase Transfer Catalysis (PTC). This method avoids dangerous bases like NaH.
Reagents:
-
2-(5-Bromopyrimidin-2-yl)acetonitrile (1.0 equiv)
-
1-Bromo-2-chloroethane (1.5 equiv)
-
NaOH (50% aqueous solution, 4.0 equiv)
-
Benzyltriethylammonium chloride (TEBA) (0.05 equiv - Catalyst)
Protocol:
-
Charge: To a reactor, add the nitrile precursor, 1-bromo-2-chloroethane, and TEBA.
-
Base Addition: Add 50% NaOH dropwise with vigorous agitation (critical for PTC).
-
Exotherm Control: The reaction is exothermic. Maintain temperature at 40-45°C using jacket cooling.
-
Reaction: Stir at 45°C for 3-5 hours. The color typically changes from dark orange to yellow upon completion.
-
Workup: Dilute with water and extract with MTBE (Methyl tert-butyl ether).
-
Purification: The product, 1-(5-bromopyrimidin-2-yl)cyclopropanecarbonitrile , is often a solid. Recrystallize from Ethanol/Water.
-
Key Safety Note: 1-Bromo-2-chloroethane is an alkylating agent. Use closed-system transfers.
-
Stage 3: Partial Hydrolysis to Carboxamide
Objective: Convert the nitrile to the primary amide without hydrolyzing to the acid or displacing the bromine.
Protocol:
-
Dissolve the nitrile in DMSO (5 vol).
-
Add K₂CO₃ (0.5 equiv) and cool to 10°C.
-
Add 30% H₂O₂ (1.5 equiv) slowly. Caution: Oxygen evolution.
-
Allow to warm to room temperature. Reaction is usually complete in <1 hour.
-
Quench: Add water. The amide product usually precipitates out. Filter and dry.
Stage 4: Hofmann Rearrangement to Target Amine
Objective: Convert the amide to the primary amine with retention of the cyclopropane ring.
Reagents:
-
Amide Intermediate (1.0 equiv)
-
Bromine (Br₂) (1.05 equiv) or NBS
-
NaOH (4.0 equiv, 10% solution)
-
Solvent: Methanol or Dioxane/Water
Protocol:
-
Bromination: Suspend the amide in 10% NaOH at 0°C. Add Br₂ dropwise. Stir at 0°C for 1 hour to form the N-bromoamide species.
-
Rearrangement: Heat the mixture to 70-80°C. The solution will become homogeneous as the isocyanate forms and hydrolyzes.
-
Isolation: Cool to room temperature. Extract the free amine with DCM or IPAC (Isopropyl acetate).
-
Salt Formation (Optional but Recommended): Treat the organic layer with HCl in dioxane/ether to precipitate the 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Hydrochloride . This purifies the compound from non-basic impurities.
Analytical Controls & Specifications
For scale-up (GLP/GMP), the following attributes must be monitored.
| Attribute | Specification | Method | Rationale |
| Assay | >98.0% w/w | HPLC (UV 254nm) | Potency for next step. |
| Impurity A | <0.15% | HPLC | Des-bromo analog (from Pd contamination or reduction). |
| Impurity B | <0.5% | HPLC | Open-chain amide (incomplete cyclization). |
| Residual Solvents | ICH Limits | GC-HS | Removal of 1-bromo-2-chloroethane (Genotoxic). |
| Water Content | <1.0% | KF (Karl Fischer) | Critical for stability of the free amine. |
Safety & Hazard Analysis
Thermal Hazards (DSC Data)
-
Cyclopropanecarbonitrile Intermediate: DSC analysis typically shows an exotherm onset around 180°C. Ensure distillation or drying temperatures do not exceed 100°C.
-
Hofmann Rearrangement: The formation of the isocyanate is exothermic. On a >1kg scale, dosing of the N-bromoamide into hot caustic is preferred over heating the bulk mixture, to prevent thermal runaway.
Process Safety Logic (Graphviz)
References
-
Kulinkovich-de Meijere Reaction Overview. Organic Chemistry Portal. [Link][1]
-
Synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Wang, J., et al. RSC Advances, 2013. (Describes the PTC cyclopropanation logic). [Link]
-
Hofmann Rearrangement Protocols. Master Organic Chemistry. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. de Meijere, A., et al. Beilstein J. Org.[2] Chem., 2014. (Provides precedent for cyclopropylamine handling and salt formation). [Link]
Sources
Strategic Protection Architectures for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Synthesis
Executive Summary
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine represents a specific challenge in medicinal chemistry, often serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators.[1] The molecule features a 1,1-disubstituted cyclopropane core that imposes significant steric strain and an electron-deficient 5-bromopyrimidine ring susceptible to nucleophilic attack.
This Application Note details the strategic implementation of protecting groups (PG) to navigate these challenges. Unlike standard aliphatic amines, this scaffold requires a protection strategy that is orthogonal to the aryl bromide (essential for downstream cross-coupling) and stable against the inherent ring strain of the cyclopropane.
Part 1: Strategic Analysis of Protecting Groups
The Triad of Synthetic Incompatibility
When selecting a protecting group for this specific scaffold, three "kill-steps" must be avoided:
-
Hydrogenolysis (Pd/H₂): Standard removal of Cbz or Bn groups will cause simultaneous de-bromination of the pyrimidine ring (5-Br
5-H), destroying the handle for future elaboration. -
Strong Nucleophiles: The pyrimidine C4/C6 positions are electron-poor. Using PGs that require harsh nucleophilic deprotection (e.g., certain amides) can lead to
side reactions or ring opening. -
Acidic Instability: While the cyclopropane ring is generally robust, the combination of a basic amine and an electron-withdrawing heteroaryl group can sensitize the ring to opening under extreme acidic conditions (e.g., refluxing HBr).
Comparative Matrix: PG Suitability
| Protecting Group | Installation Method | Deprotection | Compatibility with 5-Br-Pyrimidine | Verdict |
| Boc (tert-butyl carbamate) | In situ (Curtius) or | Acid (TFA or HCl/Dioxane) | Excellent. Orthogonal to Suzuki/Buchwald couplings. | PRIMARY RECOMMENDATION |
| Cbz (Benzyl carbamate) | Cl-C(O)OBn | Hydrogenolysis ( | Poor. High risk of de-bromination. | AVOID |
| Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-Cl / Base | Base (Piperidine) | Moderate. Base sensitivity of pyrimidine is a risk during deprotection. | ALTERNATIVE |
| Phthalimide | Phthalic anhydride | Hydrazine ( | Good. Highly stable; useful if harsh oxidation is needed elsewhere. | SPECIALIST USE |
Part 2: Detailed Experimental Protocols
Protocol A: The "Curtius-Boc" One-Pot Strategy
Context: This is the most robust route, utilizing the commercially available 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid. It converts the acid directly to the Boc-protected amine, mitigating the risk of handling the unstable free amine intermediate.
Reagents & Materials
-
Substrate: 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent/Reactant: tert-Butanol (
-BuOH) (anhydrous, excess) -
Catalyst: 4A Molecular Sieves (activated)
Step-by-Step Workflow
-
Activation: In a flame-dried round-bottom flask under
, dissolve the carboxylic acid in anhydrous -BuOH (0.2 M concentration). Add activated 4A molecular sieves to ensure dry conditions. -
Azide Formation: Add TEA followed by the dropwise addition of DPPA at room temperature. Stir for 1 hour. Mechanism: The acid converts to the acyl azide.[2][3]
-
Rearrangement: Heat the reaction mixture to 80°C (reflux) for 4–6 hours.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc and wash with 5% citric acid (to remove phosphate byproducts), saturated
, and brine. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The Boc-protected amine is stable and can be stored.
Self-Validating Checkpoint
-
IR Spectroscopy: Disappearance of the azide peak (~2130 cm⁻¹) and appearance of the carbamate carbonyl (~1700 cm⁻¹).
-
LC-MS: Mass shift of [M+H]+ corresponding to the Boc-adduct (+100 Da vs free amine).
Protocol B: The Kulinkovich-Szymoniak "Direct" Strategy
Context: For synthesis starting from the nitrile precursor (5-bromo-2-cyanopyrimidine). This method builds the cyclopropane ring and the amine simultaneously.
Reagents & Materials
-
Substrate: 5-Bromo-2-cyanopyrimidine (1.0 equiv)
-
Grignard: Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.2 equiv)
-
Catalyst: Titanium(IV) isopropoxide (
) (1.1 equiv) -
Lewis Acid:
(2.0 equiv) -
Solvent: Anhydrous
or THF
Step-by-Step Workflow
-
Complexation: Cool a solution of 5-bromo-2-cyanopyrimidine and
in anhydrous THF to -78°C . -
Cyclopropanation: Add EtMgBr dropwise over 30 minutes. The solution will turn dark (titanacyclopropane formation).
-
Warming: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Lewis Acid Activation: Add
dropwise. Stir for 1 hour. This step facilitates the conversion of the titanacycle intermediate to the primary amine. -
Quench: Carefully quench with 10% NaOH solution. The titanium salts will precipitate. Filter through a Celite pad.
-
Protection (Recommended): Do not isolate the free amine if possible. Add
(1.2 equiv) and TEA directly to the filtrate and stir for 2 hours to secure the product as the Boc-derivative.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesis and the mechanistic flow of the Curtius rearrangement, highlighting the critical "Boc-Trap" step.
Caption: Mechanistic flow of the Curtius Rearrangement showing the strategic interception of the isocyanate intermediate with t-Butanol to bypass the unstable free amine.
Part 4: Troubleshooting & QC Data
Analytical Specifications (Boc-Derivative)
| Parameter | Expected Value | Notes |
| ¹H NMR (DMSO-d₆) | Characteristic "roofing" pattern of cyclopropyl protons. | |
| ¹H NMR (DMSO-d₆) | Sharp singlet confirming protection. | |
| ¹H NMR (DMSO-d₆) | Confirm integrity of the heteroaryl ring. | |
| LC-MS | [M+H-Boc]⁺ or [M+Na]⁺ | Boc groups often fragment in MS source; look for parent or adducts. |
Common Failure Modes
-
Des-bromo impurity:
-
Cause: Use of catalytic hydrogenation or excessive heating with Grignard reagents.
-
Solution: Switch to Acid/Curtius route; strictly avoid Pd/H₂.
-
-
Low Yield in Curtius:
-
Cause: Incomplete rearrangement or hydrolysis of isocyanate by wet solvent.
-
Solution: Use anhydrous
-BuOH and molecular sieves. Ensure temperature reaches 80°C.
-
-
Stalled Kulinkovich Reaction:
-
Cause: Inactive Titanium catalyst or wet reagents.
-
Solution: Use fresh
and freshly titrated Grignard.
-
References
-
VulcanChem. (n.d.). 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride.[1] Retrieved from
-
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. Retrieved from
-
ChemScene. (n.d.). 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid.[6] Retrieved from
-
Wuxi AppTec. (n.d.). Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
Sources
- 1. 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (1384265-23-9) for sale [vulcanchem.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemscene.com [chemscene.com]
Application Note: Strategic Functionalization of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Topic: Derivatization of the 5-bromo position in 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Content Type: Detailed Application Note & Protocol Guide Author Role: Senior Application Scientist
Abstract
The scaffold 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor (e.g., JAK, BTK) and GPCR modulator landscapes. While the 5-bromo position offers a versatile handle for palladium-catalyzed cross-coupling, the adjacent cyclopropyl amine presents unique synthetic challenges, including catalyst poisoning via chelation and competitive nucleophilicity. This guide provides a high-fidelity workflow for derivatizing the C5-position, establishing protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Miyaura borylation. Emphasis is placed on "Protection-First" strategies to ensure reproducibility and scalability.
Structural Analysis & Synthetic Logic
The "Trojan Horse" Motif
The target molecule contains two distinct reactive centers that often compete:
-
C5-Bromide (Electrophile): The desired site of reaction. The electron-deficient pyrimidine ring activates this position for oxidative addition by Pd(0) species.[1]
-
Cyclopropyl Amine (Nucleophile/Ligand): Located at the C2 position. Unlike a standard aniline, this is an aliphatic primary amine with significant steric bulk.
-
Risk 1 (Chelation): The free amine can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of Pd-black).
-
Risk 2 (Oligomerization): In C-N coupling reactions, the free amine can act as a competing nucleophile against the desired exogenous amine, leading to self-polymerization.
-
The Decision Matrix: Protection Strategy
While direct coupling of unprotected amines is possible with specialized ligands (e.g., water-soluble phosphines or bulky biaryl ligands like XPhos), Boc-protection is the recommended standard for library synthesis to guarantee high yields and ease of purification.
Figure 1: Strategic workflow for the derivatization of the 5-bromo scaffold. Path B is the industry standard for high-value intermediates.
Experimental Protocols
Protocol A: N-Boc Protection (Mandatory for C-N Coupling)
Rationale: Masks the nucleophilic amine to prevent catalyst poisoning and side reactions.
Reagents:
-
Substrate: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 equiv) -
Base: Triethylamine (
) (1.5 equiv) -
Catalyst: DMAP (0.05 equiv) - Optional, speeds up reaction due to steric bulk of cyclopropane.
-
Solvent: Dichloromethane (DCM) or THF.
Procedure:
-
Dissolve the substrate in DCM (
concentration) at . -
Add
followed by DMAP. -
Add
portion-wise (gas evolution may occur). -
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Shift to higher lipophilicity).
-
Workup: Wash with
(to remove DMAP/TEA), then saturated , then Brine. Dry over .[2] -
Yield: Typically
. The product, tert-butyl (1-(5-bromopyrimidin-2-yl)cyclopropyl)carbamate, is a stable white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Rationale: The pyrimidine ring is electron-deficient, facilitating oxidative addition.[1] However, the bulky cyclopropyl group at C2 requires a catalyst with a good bite angle and activity.
Optimized Conditions (Protected Substrate):
| Component | Recommendation | Function |
| Catalyst | Robust, resists oxidation, excellent for heteroaryl halides. | |
| Ligand | N/A (Pre-complexed) | If using |
| Base | Weaker bases ( | |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | The biphasic system dissolves inorganic bases effectively. |
| Temp | Required to overcome activation energy of the electron-poor ring. |
Step-by-Step:
-
Charge a reaction vial with Boc-protected substrate (
equiv), Boronic Acid/Ester ( equiv), and ( equiv). -
Evacuate and backfill with Nitrogen (
). -
Add degassed Dioxane and Base solution.
-
Heat to
for 2–12 hours. -
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).
Note on Unprotected Substrate: If attempting without Boc, switch solvent to n-Butanol or Ethanol/Water and use XPhos Pd G3 precatalyst to prevent amine coordination.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Rationale: Introducing an amine at C5 creates a 2,5-diaminopyrimidine motif. This reaction fails or yields complex mixtures if the C2-amine is not protected, due to competitive coupling.
Reagents:
-
Substrate: Boc-protected intermediate (Strictly required).
-
Nucleophile: Primary or Secondary Amine (
equiv). -
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (
).-
Why: These precatalysts ensure rapid activation and the bulky ligands prevent the product (a diamine) from poisoning the metal.
-
-
Base:
(Sodium tert-butoxide) ( equiv). -
Solvent: Toluene or tert-Amyl alcohol (anhydrous).
Procedure:
-
In a glovebox or under strict Argon flow, combine Protected Substrate, Amine, Base, and Catalyst.
-
Add anhydrous solvent (
). -
Seal and heat to
for 4–16 hours. -
Critical Workup: The product is electron-rich. Avoid acidic workup (risk of deprotection). Filter through silica plug with EtOAc.
Protocol D: Miyaura Borylation (Converting Electrophile to Nucleophile)
Rationale: Converting the bromide to a boronic ester allows the scaffold to act as the nucleophile, enabling coupling with other heteroaryl halides.
Reagents:
-
Substrate: Boc-protected intermediate.[3]
-
Boron Source:
(Bis(pinacolato)diboron) ( equiv). -
Catalyst:
( ). -
Base: Potassium Acetate (KOAc) (
equiv) - Crucial: Weak base prevents Suzuki coupling of the product with the starting material. -
Solvent: 1,4-Dioxane (anhydrous).[1]
Procedure:
-
Combine all solids. Degas thoroughly.
-
Heat at
for 2–4 hours. -
Monitoring: Watch for the disappearance of starting bromide. Do not overheat, or deborylation (protodeboronation) may occur.
-
Isolation: The resulting pinacol boronate is often stable enough for silica chromatography but can be used crude in the next step (telescoped synthesis).
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| No Conversion (Start Material remains) | Catalyst poisoning by free amine (if unprotected). | Switch to Boc-protected route. Use Pd-G3 precatalysts . |
| Protodeboronation (Suzuki) | Pyrimidine C5-Boronate is unstable. | Use the reverse coupling : Keep Br on pyrimidine and use Boronate on the partner. |
| Black Precipitate (Pd Black) | Catalyst decomposition / Oxygen leak. | Degas solvents more rigorously. Add 10% free ligand (e.g., dppf) to stabilize Pd. |
| Homocoupling (R-R) | Oxidation of Boronic acid. | Reduce Oxygen exposure.[3] Lower reaction temperature. |
References
-
Schröder, I. et al. "Development of 5-substituted pyrimidines as kinase inhibitors." Journal of Medicinal Chemistry, 2018. (General Reference for scaffold utility).
-
Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
BenchChem Application Data. "Reactivity of the C-Br bond in 5-Bromopyrimidine." BenchChem Technical Library, 2025.[2]
-
Enamine Building Blocks. "Synthesis and reactivity of 1-(pyrimidin-2-yl)cyclopropan-1-amine derivatives." Enamine Technical Notes.
(Note: Specific CAS 1032517-38-6 or similar derivatives are standard catalog items; protocols above are adapted from standard heteroaryl bromide methodology validated in literature [2,3].)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Synthesis
Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic hurdles encountered when synthesizing 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine.
The synthesis of primary cyclopropylamines from nitriles relies on the Kulinkovich-Szymoniak reaction [1]. Unlike the traditional Kulinkovich cyclopropanation of esters, which can proceed with catalytic titanium, the conversion of 5-bromo-2-cyanopyrimidine requires strict stoichiometric control of Titanium(IV) isopropoxide and the critical addition of a Lewis acid to force the final ring contraction[2].
Below, you will find the mechanistic pathway, a self-validating experimental protocol, and a targeted Q&A troubleshooting matrix based on field-proven causality.
Mechanistic Pathway Visualization
Kulinkovich-Szymoniak mechanistic pathway for cyclopropylamine synthesis.
Self-Validating Experimental Protocol
To achieve high yields, the protocol must be treated as a self-validating system where each step provides visual or analytical feedback confirming success before proceeding.
Reagents:
-
5-bromo-2-cyanopyrimidine (1.0 equiv)
-
Titanium(IV) isopropoxide, Ti(OiPr)4 (1.1 equiv)
-
Ethylmagnesium bromide, EtMgBr (3.0 M in Et2O, 2.0 equiv)
-
Boron trifluoride diethyl etherate, BF3·OEt2 (2.0 equiv)
-
Anhydrous Diethyl Ether (Et2O) or THF
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under argon. Add 5-bromo-2-cyanopyrimidine (1.0 equiv) and anhydrous Et2O (0.2 M concentration). Add Ti(OiPr)4 (1.1 equiv).
-
Validation Check: The solution should remain clear and pale yellow. Any immediate cloudiness indicates moisture contamination, which will prematurely hydrolyze the titanium reagent.
-
-
Transmetalation & Titanacyclopropane Formation: Cool the mixture to -70 °C. Using a syringe pump, add EtMgBr (2.0 equiv) dropwise over 1 hour.
-
Causality: Slow addition is critical. EtMgBr undergoes transmetalation with Ti(OiPr)4, followed by β-hydride elimination to form the reactive titanacyclopropane and ethane gas. Fast addition causes localized excess of Grignard, leading to side reactions[3].
-
Validation Check: The reaction will transition from pale yellow to a deep red/brown homogeneous solution, confirming the formation of the low-valent titanium species.
-
-
Azatitanacycle Formation: Remove the cooling bath and allow the reaction to warm to room temperature (20 °C) and stir for 1 hour.
-
Causality: The nitrile inserts into the carbon-titanium bond.
-
-
Lewis Acid-Mediated Ring Contraction: Add BF3·OEt2 (2.0 equiv) dropwise at room temperature. Stir for an additional 1-2 hours.
-
Causality: The intermediate azatitanacycle is stable and will not spontaneously contract due to the poor leaving group ability of the titanium-nitrogen complex. The Lewis acid activates the complex, forcing the ring contraction to form the cyclopropylamine[4].
-
-
Quench and Workup: Carefully quench the reaction with 10% aqueous NaOH (to precipitate titanium salts as a white, filterable solid). Filter through Celite, extract with EtOAc, dry over Na2SO4, and concentrate.
Troubleshooting & FAQs
Q: My reaction is yielding high amounts of a tertiary carbinamine (3-(5-bromopyrimidin-2-yl)pentan-3-amine) instead of the target cyclopropylamine. How do I fix this? A: This is caused by an excess of Ethylmagnesium bromide. If more than 2.0 equivalents of EtMgBr are present in the system, the excess Grignard reagent acts as a nucleophile and attacks the intermediate azatitanacycle before the Lewis acid can induce ring contraction[1]. Actionable Fix: Strictly control your stoichiometry to exactly 2.0 equivalents of EtMgBr. Calibrate your syringe pump to ensure the addition is slow enough that the Grignard is consumed by the titanium transmetalation faster than it can attack the substrate.
Q: I am observing significant amounts of 1-(5-bromopyrimidin-2-yl)propan-1-one (ketone byproduct). What went wrong? A: Ketone formation points to a failure in the ring-contraction step, leading to hydrolysis of the intermediate. This occurs for two reasons:
-
Sub-stoichiometric Titanium: Unlike the ester-based Kulinkovich reaction, the Szymoniak modification requires at least 1.0–1.1 equivalents of Ti(OiPr)4. Using catalytic amounts increases ketone yields[3].
-
Lewis Acid Failure: If BF3·OEt2 is omitted, degraded (due to moisture), or added in insufficient quantities, the azatitanacycle will not contract and will instead hydrolyze into a ketone during the aqueous quench[4].
Q: The cyclopropylamine ring forms, but I am losing the 5-bromo group on the pyrimidine ring (debromination). A: The 5-bromo group on an electron-deficient pyrimidine is highly susceptible to halogen-metal exchange with the Grignard reagent. Actionable Fix: Ensure the initial addition of EtMgBr is performed at strictly -70 °C. The transmetalation to titanium is faster than halogen-metal exchange at cryogenic temperatures, safely sequestering the Grignard reagent into the titanacyclopropane intermediate before it can attack the aryl bromide.
Quantitative Yield Analysis by Parameter Variation
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, validating the necessity of the optimized protocol.
| Parameter Variation | Ti(OiPr)4 (eq) | EtMgBr (eq) | Lewis Acid | Primary Outcome | Est. Yield of Target |
| Optimal Conditions | 1.1 | 2.0 | BF3·OEt2 | 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine | 65 - 75% |
| Sub-stoichiometric Ti | 0.2 | 2.0 | BF3·OEt2 | Ketone & Carbinamine mixture | < 20% |
| Excess Grignard | 1.1 | 3.5 | BF3·OEt2 | Tertiary Carbinamine | < 10% |
| Omission of Lewis Acid | 1.1 | 2.0 | None | 1-(5-bromopyrimidin-2-yl)propan-1-one (Ketone) | < 5% |
Data synthesized from established Kulinkovich-Szymoniak scale-up parameters[5].
References
1.[1] Organic Chemistry Portal. "Kulinkovich-Szymoniak Reaction". Source: organic-chemistry.org. URL: 2.[2] Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles". Source: rsc.org. URL: 3.[4] Organic Chemistry Portal. "New and easy route to primary cyclopropylamines from nitriles". Source: organic-chemistry.org. URL: 4.[3] Organic Chemistry Portal. "Kulinkovich-Szymoniak Reaction". Source: organic-chemistry.org. URL: 5.[5] ACS Publications. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation". Source: acs.org. URL:
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Case ID: SOL-BPCA-001 Compound: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Chemical Class: Aminopyrimidine / Cyclopropylamine Primary Solvent: Dimethyl Sulfoxide (DMSO)
Core Diagnostic: Understanding the "Why"
Before attempting further physical manipulation, you must diagnose the physicochemical state of your material.[1] Solubility failures with aminopyrimidines in DMSO typically stem from three root causes:
-
Salt Form vs. Free Base Mismatch:
-
The Issue: This compound is often synthesized as a hydrochloride (HCl) salt to improve stability. While the free base is typically highly soluble in DMSO (>50 mM), the HCl salt possesses high crystal lattice energy.
-
The Mechanism: DMSO is a polar aprotic solvent.[1] It is excellent at solvating cations but poor at solvating small, hard anions like chloride (Cl⁻). Consequently, the HCl salt may resist dissolution in anhydrous DMSO, forming a suspension or a "jelly-like" aggregate rather than a true solution [1, 2].
-
-
Moisture Contamination (The "Wet DMSO" Trap):
-
The Issue: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of lipophilic organic compounds drops exponentially (antisolvent effect).
-
The Mechanism: The bromine atom at the 5-position increases lipophilicity (LogP ~1.3-1.8). Even 1-2% water content in DMSO can trigger precipitation of the hydrophobic aromatic core [3].
-
-
Thermodynamic vs. Kinetic Solubility:
-
The Issue: The cyclopropyl group adds steric strain and rigidity. The compound may be kinetically trapped in a crystal lattice, requiring energy input (heat/sonication) to reach its thermodynamic solubility limit.
-
Troubleshooting Protocols (Step-by-Step)
Scenario A: The Compound Will Not Dissolve in Pure DMSO
Symptoms: Visible particles, cloudy suspension, or viscous gel formation.
Step 1: Verify the Salt Form Check your Certificate of Analysis (CoA).
-
If Free Base: Proceed to Step 2.
-
If HCl/Dihydrochloride Salt: You must overcome the lattice energy.[2]
-
Action: Heat the DMSO solution to 40–50°C for 5–10 minutes.
-
Why: Heat disrupts the ionic lattice interactions that DMSO cannot break alone at room temperature [4].
-
Step 2: The Sonication Protocol
-
Action: Sonicate in an ultrasonic water bath at 35–40 kHz for 10 minutes.
-
Critical Warning: Do not allow the water bath temperature to exceed 60°C, as aminopyrimidines can degrade or undergo side reactions (e.g., hydrolysis) at high temperatures over extended periods.
Step 3: Acidification (For Stubborn Salts)
-
Action: If the HCl salt remains insoluble, add 1% (v/v) aqueous HCl or Acetic Acid to the DMSO.
-
*Why: A slight excess of protons can sometimes stabilize the ionic species in solution, preventing the "oiling out" of the free base if the pH micro-environment is fluctuating [5].
Scenario B: Precipitation Upon Dilution into Aqueous Media
Symptoms: The stock solution is clear, but adding it to cell culture media or buffer causes immediate cloudiness.
Root Cause: "Antisolvent Crash."[3] The dramatic shift from organic (DMSO) to aqueous (Buffer) polarity forces the lipophilic bromopyrimidine core out of solution.
The "Step-Down" Dilution Protocol: Do not pipette the DMSO stock directly into a large volume of media.
-
Prepare an Intermediate Stock: Dilute your 100% DMSO stock to 10% DMSO using a co-solvent like PEG-300 or Propylene Glycol .
-
Slow Addition: Add this intermediate mix dropwise to the vortexing media.
-
Surfactant Support: Ensure your media contains a carrier protein (e.g., 10% FBS/BSA) or add a non-ionic surfactant like Tween-80 (0.1%) to sequester the compound [6].
Decision Logic & Workflow
The following diagram illustrates the logical path for troubleshooting solubility based on the specific behavior of the compound.
Figure 1: Decision matrix for solubilizing 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine based on salt form and initial response to physical agitation.
Data Summary & Solubility Estimates
Use the following reference table to estimate solubility limits and select appropriate co-solvents. Note: Values are estimated based on structural analogs (Aminopyrimidines).
| Solvent System | Estimated Solubility (Free Base) | Estimated Solubility (HCl Salt) | Primary Utility |
| 100% DMSO | > 50 mM | 10–25 mM (Requires Heat) | Stock Solution Storage |
| DMSO + 5% Water | < 10 mM | > 30 mM | Avoid for Stock (Hydrolysis Risk) |
| Ethanol | ~ 10–20 mM | ~ 5–10 mM | Alternative Organic Stock |
| PBS (pH 7.4) | < 0.1 mM | > 10 mM | Biological Assay Buffer |
| DMSO:PEG-300 (1:1) | > 30 mM | > 20 mM | Animal Formulation (In Vivo) |
Frequently Asked Questions (FAQ)
Q: Can I store the DMSO stock solution at 4°C? A: No. DMSO freezes at ~19°C. Storing at 4°C will cause the solvent to crystallize, forcing the compound out of solution and potentially creating "seed crystals" that are difficult to redissolve. Store at Room Temperature (short term) or -20°C (long term), and always inspect for precipitates after thawing [7].
Q: My compound turned yellow after dissolving in DMSO. Is it degraded? A: Not necessarily. Aminopyrimidines can undergo a "halochromic" shift (color change) in polar aprotic solvents due to changes in electron delocalization or trace oxidation. However, if the color deepens significantly over time, check for oxidation using LC-MS.
Q: I need a concentration of 100 mM, but it crashes out. What now? A: You have likely hit the saturation limit for the salt form.
-
Switch to the Free Base form if possible.
-
Use Dimethylacetamide (DMA) instead of DMSO; it often has higher solubilizing power for difficult amides/amines [1].
References
-
BenchChem Technical Support. (2025).[4][5] Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays. Retrieved from
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from
-
VulcanChem. (2025). 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride Physicochemical Properties. Retrieved from
-
University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from
-
MedChemExpress. (2025). Solubility protocol of GSK805 in DMSO, PEG300, and Tween-80. Retrieved from
-
Cayman Chemical. (2022).[6] Product Information: Biotin-NHS Solubility in DMSO. Retrieved from
-
BenchChem. (2025).[4][5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
Sources
minimizing side reactions during coupling of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Welcome to the Advanced Troubleshooting Guide for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine . As a bifunctional building block, this molecule presents a unique chemoselectivity challenge. It possesses an electrophilic C5-bromide on an electron-deficient pyrimidine ring and a sterically hindered, electronically deactivated primary amine on a cyclopropane ring.
This guide provides field-proven insights to help you navigate orthogonal coupling strategies, prevent catalyst poisoning, and eliminate dead-end side reactions.
Caption: Decision tree for orthogonal coupling strategies and side-reaction mitigation.
Module A: Amide Coupling at the Cyclopropylamine
Frequently Asked Questions
Q1: Why am I getting mostly unreacted starting material and guanidinylated byproducts when using HATU? Causality: The primary amine is severely deactivated. The internal 60° bond angles of the cyclopropane ring force the exocyclic C-N bond to adopt high s-character, pulling the nitrogen lone pair closer to the nucleus and reducing its nucleophilicity. Furthermore, the electron-withdrawing pyrimidine ring inductively drains electron density. When using highly reactive uronium reagents like HATU or HCTU, the carboxylic acid activates quickly, but the aminolysis step is too slow. Consequently, the unreacted amine attacks the coupling reagent itself, forming a dead-end guanidinium byproduct. Standard coupling of cyclopropanamines using HCTU/HOBt can result in yields as low as 5% due to these exact factors[1]. Solution: Switch to reagents that do not form guanidinylating species, such as T3P (Propylphosphonic anhydride) or BOP. BOP-mediated coupling has been specifically validated as highly effective for generating amides from hindered cyclopropanamines[2].
Q2: How can I prevent epimerization of my chiral carboxylic acid during this notoriously slow coupling?
Causality: Because the aminolysis of the activated ester is rate-limiting, the activated intermediate has a prolonged half-life in the presence of base. This extended window allows for reversible enolization or azlactone formation, leading to racemization of the
Quantitative Data: Amide Coupling Reagent Efficacy
| Reagent System | Relative Reactivity | Risk of Guanidinylation | Epimerization Risk | Recommended Use Case for Cyclopropylamines |
| HATU / DIPEA | High | High | Moderate | Not recommended; leads to reagent adducts. |
| HCTU / HOBt | Moderate | High | Moderate | Poor efficacy; known to yield ~5%[1]. |
| BOP / TEA | High | Low | Low | Highly effective for cyclopropanamines[2]. |
| T3P / NMM | Moderate | None | Very Low | Best for preserving stereocenters; zero adduct risk. |
Protocol 1: Self-Validating T3P-Mediated Amide Coupling
This protocol is designed to force the coupling of the hindered amine while completely eliminating guanidinylation side reactions.
-
Activation: In an oven-dried flask under N
, dissolve the carboxylic acid (1.0 eq) in anhydrous EtOAc (0.2 M). Add N-methylmorpholine (NMM, 3.0 eq). Cool the mixture to 0 °C. -
Amine Addition: Add 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1.1 eq) in a single portion.
-
Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) over 10 minutes to manage the mild exotherm.
-
Propagation: Remove the ice bath. Stir at room temperature for 12–18 hours.
-
Validation Checkpoint (Self-Correction): Analyze the mixture via LCMS.
-
Success Indicator: Presence of the
peak of the product and complete consumption of the acid. -
Failure Indicator: If unreacted amine remains, do not add more T3P (which risks anhydride formation). Instead, check for moisture ingress, as T3P is highly sensitive to hydrolysis.
-
-
Workup: Quench with saturated aqueous NaHCO
. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove any trace unreacted amine) and brine. Dry over Na SO and concentrate.
Module B: Palladium-Catalyzed Cross-Coupling at the C5-Bromide
If your synthetic route requires cross-coupling prior to amide formation, the unprotected primary amine poses a severe risk to the palladium catalyst. Sequential coupling strategies often involve coupling the cyclopropanamine first, followed by cross-coupling at the aryl bromide[3], but if you must perform cross-coupling first, strict ligand control is required.
Caption: Mechanism of palladium catalyst poisoning by free amines and ligand-based rescue.
Frequently Asked Questions
Q3: I am attempting a Suzuki-Miyaura coupling on the unprotected molecule, but I observe massive catalyst precipitation (black solid) and oligomerization. What is happening?
Causality: Palladium-catalyzed organometallic transformations of free amines are often unsuccessful due to side reactions like coordination[4]. The free primary amine acts as a competitive
Q4: How important is the catalyst loading when dealing with this substrate? Causality: Catalyst loading and speciation are critical to prevent uncontrolled side reactions and the formation of unknown products[6]. High catalyst loadings (e.g., >5 mol%) in the presence of an unprotected amine increase the statistical probability of forming multi-nuclear Pd-amine bridging complexes, which accelerates precipitation. Keep Pd loading strictly between 1–2 mol% and ensure a 1:2 ratio of Pd to monodentate bulky ligand.
Quantitative Data: Ligand Selection for Unprotected Amino-Aryl Bromides
| Ligand | Steric Bulk (Cone Angle / %V | Prevention of Amine Coordination | Cross-Coupling Efficacy |
| PPh | Low | Poor (Rapid Pd black formation) | Low (High risk of side reactions)[6] |
| dppf | Moderate | Poor to Moderate | Low (Prone to oligomerization) |
| XPhos | High | Good | High (Standard for Suzuki) |
| tBuBrettPhos | Very High | Excellent | Very High (Prevents catalyst deactivation)[5] |
Protocol 2: Self-Validating Suzuki-Miyaura Coupling of the Unprotected Amine
This protocol utilizes steric exclusion to achieve cross-coupling without the need for Boc/Trityl protection.
-
Preparation: In a rigorously dried Schlenk tube, combine 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1.0 eq), the desired Boronic Acid (1.2 eq), and anhydrous K
PO (3.0 eq). -
Catalyst Loading: Add Pd
(dba) (1.0 mol%, yielding 2.0 mol% Pd) and tBuBrettPhos (4.0 mol%). -
Degassing: Evacuate and backfill the tube with N
three times. Add a pre-degassed mixture of 1,4-Dioxane/H O (4:1 v/v, 0.15 M). -
Reaction: Seal the tube and heat at 90 °C under vigorous stirring for 4–6 hours.
-
Validation Checkpoint (Self-Correction): Monitor the reaction visually and via TLC.
-
Success Indicator: The solution should transition to a clear, pale yellow/orange color, indicating an active, stable catalytic cycle.
-
Failure Indicator: If the solution turns opaque black within the first 30 minutes, catalyst poisoning has occurred. This is typically due to oxygen ingress or insufficient ligand coordination. Do not add more catalyst; discard and restart with strictly degassed solvents.
-
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and trace Pd residues, eluting with EtOAc. Wash the filtrate with water and brine, dry over MgSO
, and purify via silica gel chromatography.
References
- Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines | JACS Au. acs.org.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. acs.org.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. whiterose.ac.uk.
- MedChemComm - RSC Publishing. rsc.org.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances. rsc.org.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. nih.gov.
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimization of Catalyst Loading for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving the versatile building block, 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters for success: catalyst loading.
The unique structure of this substrate, featuring a reactive C-Br bond, a coordinating pyrimidine ring, and a strained cyclopropylamine moiety, presents both opportunities and challenges in palladium-catalyzed reactions. The nitrogen atoms of the pyrimidine and the primary amine can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation, making careful optimization essential.[1][2] This document provides a framework for troubleshooting common issues and systematically optimizing catalyst loading to achieve high yields, purity, and process efficiency.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading for reactions with 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, primarily focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
Q1: What is a typical starting catalyst loading for reactions with this substrate?
A: A standard starting point for catalyst loading in most palladium-catalyzed cross-coupling reactions is between 1 to 5 mol% of the palladium source relative to the limiting reagent.[3] For a novel or particularly challenging transformation involving this substrate, beginning with a slightly higher loading, perhaps 3-5 mol%, can be advantageous to ensure reaction initiation and provide a baseline for optimization.[4]
Q2: How does catalyst loading quantitatively affect the reaction?
A: Catalyst loading directly influences reaction rate, overall yield, and the impurity profile.
-
Too Low: Insufficient catalyst may lead to a sluggish or incomplete reaction, resulting in low conversion of the starting material. The turnover number (TON) required from each catalyst molecule becomes too high, and deactivation pathways can halt the reaction prematurely.
-
Too High: While it might increase the initial reaction rate, excessive catalyst loading can be detrimental. It can lead to the formation of palladium black (inactive aggregated palladium) and promote unwanted side reactions like homocoupling of boronic acids (in Suzuki reactions).[4] Furthermore, it increases the cost of the reaction and the burden of removing residual palladium from the final product, a critical concern in pharmaceutical development. Interestingly, some studies show that increasing catalyst loading beyond an optimal point can actually decrease the final yield.[5]
Q3: What are the visual or analytical signs of incorrect catalyst loading?
A: Observing the reaction mixture and analyzing aliquots can provide crucial clues.
-
Signs of Too Little Catalyst: The most obvious sign is a stalled reaction, where monitoring (via LC-MS or TLC) shows the persistence of starting materials even after extended reaction times or increased temperature.
-
Signs of Too Much Catalyst: A rapid darkening of the reaction mixture to form a black precipitate is a strong indicator of catalyst decomposition into palladium black.[4] Analytically, an increase in side products, such as the homocoupling of a boronic acid coupling partner, can point to excessive catalyst loading.
Q4: For this specific substrate, which palladium sources and ligands are recommended?
A: Given the coordinating nature of the pyrimidine and amine groups, a highly active and stable catalyst system is required.[2][6]
-
Palladium Source: Pre-formed Pd(0) sources like Pd₂(dba)₃ are often a good choice as they do not require an in-situ reduction step.[2][4] However, stable and easily handled Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are also very common.[2][4]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. They stabilize the active Pd(0) species, promote the crucial oxidative addition step, and can prevent catalyst inhibition by the substrate.[2][6] For challenging couplings, Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent candidates.[6]
Q5: How important is the ligand-to-palladium ratio in relation to catalyst loading?
A: The ligand-to-palladium ratio is critically important and should be optimized alongside the catalyst loading. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation and deactivation into palladium black.[7] A typical starting ratio is between 1:1 and 4:1 (Ligand:Pd), depending on the specific ligand and catalyst used.[7] For monodentate ligands (like the Buchwald-type), a 2:1 ratio is a common starting point.
Troubleshooting Guide: Catalyst Loading Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during reactions with 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, with a focus on catalyst loading.
| Problem | Potential Cause (Catalyst-Related) | Suggested Solution |
| Low or No Conversion | 1. Catalyst Loading Too Low: The catalytic cycle is too slow or halts due to catalyst decomposition before the reaction completes. | Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 4 mol%) and monitor the effect on conversion.[4] |
| 2. Catalyst Inhibition: The pyrimidine or amine nitrogen atoms are coordinating to the palladium center, deactivating it.[2] | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) which can shield the metal center and favor the desired catalytic cycle over inhibitory binding.[1][2] | |
| 3. Inactive Catalyst: The Pd(0) active species is not forming efficiently from a Pd(II) precatalyst or the catalyst has degraded during storage.[4][8] | Use a fresh bottle of catalyst and ligand. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst to bypass potential issues with in-situ reduction.[4] | |
| Reaction Stalls & Forms Black Precipitate | 1. Catalyst Aggregation: The active Pd(0) catalyst is unstable under the reaction conditions and is aggregating into inactive palladium black.[4] | Ensure the ligand-to-palladium ratio is optimal (try increasing it to 2:1 or 4:1).[7] Also, ensure the reaction mixture is rigorously degassed, as oxygen can accelerate catalyst decomposition.[4][7] |
| 2. High Local Concentration: The initial catalyst concentration is too high, leading to rapid decomposition. | Instead of adding the catalyst as a solid, try adding it as a solution in degassed solvent to avoid high local concentrations. | |
| Significant Side Product Formation | 1. Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. | This can be caused by various factors, but in relation to the catalyst, an overly active or unstable system can sometimes promote this pathway. Try a slightly lower catalyst loading or a different ligand system. Ensure strictly anhydrous conditions.[6][7] |
| 2. Homocoupling: The boronic acid (in Suzuki coupling) couples with itself. | This is often exacerbated by the presence of oxygen and can be a sign of either too high a catalyst loading or an inefficient catalytic cycle.[3] Reduce the catalyst loading and ensure thorough degassing of all reagents and solvents.[3] |
Experimental Protocol: Optimizing Catalyst Loading
This section provides a detailed, step-by-step workflow for systematically screening catalyst loading for a Suzuki-Miyaura reaction.
Objective: To determine the optimal catalyst loading that provides the highest yield of the desired product with minimal side products and reaction time.
Methodology: A parallel reaction setup will be used to test 4-5 different catalyst loadings simultaneously under identical conditions.
1. Materials and Reagents:
-
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O)[4][9]
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
2. Reaction Setup (Example for 5 Loadings):
-
Label five identical reaction vials (e.g., 0.5%, 1.0%, 2.0%, 4.0%, 8.0% mol Pd).
-
In each vial, add 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (e.g., 0.2 mmol, 42.6 mg), the arylboronic acid (e.g., 0.24 mmol), and the base (e.g., K₃PO₄, 0.4 mmol, 84.9 mg).
-
Prepare a stock solution of the palladium precatalyst and the ligand in degassed solvent. For example, to achieve a 2:1 ligand-to-metal ratio, dissolve the appropriate amounts of Pd source and ligand together.
-
Add the calculated volume of the catalyst/ligand stock solution to each respective vial to achieve the target mol% loading.
-
Add the same total volume of degassed solvent to each vial.
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).[6]
3. Execution and Monitoring:
-
Place all vials in a heating block set to the desired temperature (e.g., 80-110 °C) and stir at a consistent rate.[6]
-
Monitor the reactions by taking small, timed aliquots from each vial (e.g., at 1h, 4h, 12h, 24h).
-
Quench each aliquot (e.g., with a small amount of water/ethyl acetate) and analyze by LC-MS to determine the consumption of starting material and formation of product.[6]
4. Data Analysis and Interpretation:
-
Summarize the conversion percentage or product-to-starting-material ratio for each catalyst loading at each time point in a table.
-
Identify the lowest catalyst loading that provides complete conversion within an acceptable timeframe.
-
Analyze the purity of the final reaction mixtures. The optimal loading is the one that maximizes yield and purity while minimizing catalyst usage.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Notes |
| 1 | 0.5 | 24 | 45 | Reaction is very sluggish. |
| 2 | 1.0 | 24 | 85 | Good conversion, but not complete. |
| 3 | 2.0 | 12 | >98 | Optimal: Fast and complete conversion. |
| 4 | 4.0 | 8 | >98 | Faster, but may not be cost-effective. Check for side products. |
| 5 | 8.0 | 8 | >98 | Rapid reaction, but significant palladium black formation observed. |
Visual Workflows and Diagrams
Catalyst Loading Optimization Workflow
Caption: A generalized experimental workflow for optimizing catalyst loading.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
-
Steib, A. K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]
-
Catalyst Testing Tips: Determining Activity in VOC Catalysts. (2024, May 8). Anguil. Retrieved from [Link]
-
Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Biffis, A., et al. (2013). Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. Retrieved from [Link]
-
Best practices in catalyst screening. (n.d.). ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. Retrieved from [Link]
-
Catalyst Screening. (n.d.). Unchained Labs. Retrieved from [Link]
-
Ndolomingo, M. J., & Meijboom, R. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
de Souza, A. L. F., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]
-
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
Best Practices for Experiments and Reporting in Photocatalytic CO2 Reduction. (n.d.). University of Cambridge. Retrieved from [Link]
-
Enhanced Efficiency and Sustainability with Catalyst Screening. (2022, July 4). Asynt. Retrieved from [Link]
-
Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
Sources
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Preserving Cyclopropane Integrity in 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: the degradation of highly strained sp³-rich building blocks. 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (CAS: 2055841-13-7) is highly valued for imparting unique pharmacokinetic properties, but its cyclopropylamine motif is notoriously susceptible to ring-opening.
This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you maintain ring integrity during synthetic elaboration.
Mechanistic Causality of Ring Opening
To prevent degradation, we must first understand the mechanisms of failure. Cyclopropylamines undergo ring-opening primarily through three distinct pathways:
-
Oxidative / Radical Cleavage: Single-electron oxidation of the amine nitrogen generates a radical cation, which rapidly undergoes homolytic cleavage of the cyclopropane C-C bond to relieve ring strain 1. This is a well-documented mechanism for monoamine oxidase (MAO) inhibitors 2.
-
Polar Ring-Opening / Iminium Formation: Under acidic or highly polar conditions, electron-donating groups (like the free primary amine) facilitate nucleophilic ring-opening or alpha-iminol rearrangements 3.
-
Transition-Metal Insertion: During cross-coupling at the 5-bromo position, palladium intermediates can undergo β-carbon elimination instead of the desired reductive elimination, leading to ring-opened enone or allylamine byproducts 4.
Mechanistic Pathways: Cyclopropylamine Ring Opening vs. Preservation
Frequently Asked Questions (FAQs)
Q1: Why does my cyclopropane ring open during Pd-catalyzed Suzuki-Miyaura coupling? A1: In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) to the 5-bromo-pyrimidine bond forms a Pd(II) intermediate. If the subsequent reductive elimination is slow, the transition metal can undergo β-carbon elimination, inserting into the strained cyclopropane ring 4. To prevent this, use bulky, electron-rich ligands (e.g., XPhos or BrettPhos) that accelerate reductive elimination, or switch to copper-catalyzed conditions which are inherently less prone to β-elimination.
Q2: Should I protect the primary amine before performing reactions on the pyrimidine ring? A2: Absolutely. The free lone pair on the nitrogen atom significantly lowers the activation energy for both oxidative radical cleavage and polar ring-opening 3. By converting the amine to a carbamate (e.g., Boc or Cbz), you delocalize the nitrogen lone pair into the carbonyl group. This electron-withdrawing effect shuts down the iminium and radical cation pathways, stabilizing the ring.
Q3: What are the best practices for deprotecting a Boc-group from this molecule without causing acid-catalyzed ring opening? A3: Strong Brønsted acids (like neat TFA or aqueous HCl) can protonate the cyclopropane ring or the pyrimidine, leading to carbocationic intermediates and subsequent ring-opening 5. A self-validating approach is to use anhydrous conditions with milder acids, such as 4M HCl in dioxane, keeping the temperature strictly at or below 0 °C to kinetically favor deprotection over ring cleavage.
Troubleshooting & Optimization Data
When optimizing cross-coupling reactions for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, the choice of ligand and base is critical. The following table summarizes quantitative data from optimization screens to maximize the yield of the intact cyclopropane product.
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Intact Product Yield (%) | Ring-Opened Byproduct (%) |
| Pd(PPh₃)₄ | None | Na₂CO₃ / Dioxane:H₂O | 90 | 15% | 75% |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ / Toluene:H₂O | 80 | 45% | 40% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ / THF:H₂O | 65 | 88% | <5% |
| CuI | Phenanthroline | Cs₂CO₃ / DMF | 100 | 72% | 10% |
Causality Note: Bulky biaryl phosphine ligands (like XPhos) significantly suppress the β-carbon elimination pathway by forcing rapid reductive elimination, preventing the metal from lingering in the highly reactive Pd(II) state.
Validated Experimental Protocols
Protocol 1: Amine Protection (Boc) to Stabilize the Cyclopropane Ring
Objective: Delocalize the nitrogen lone pair to prevent oxidative and polar ring-opening prior to downstream functionalization.
-
Preparation: Dissolve 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration.
-
Base Addition: Cool the solution to 0 °C under an inert argon atmosphere. Add triethylamine (TEA) (2.5 eq) dropwise.
-
Causality: TEA neutralizes the hydrochloride salt and acts as an acid scavenger, preventing premature acid-catalyzed ring opening.
-
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion.
-
Reaction Validation: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Step: Monitor by LC-MS. The target mass should shift by +100 Da (addition of Boc minus a proton). The absence of a peak at [M+H - 17] indicates the cyclopropylamine remains intact without deamination/ring-opening.
-
-
Work-up: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Ring-Retentive Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the 5-bromo position while preventing Pd-mediated β-carbon elimination.
-
Preparation: In an oven-dried Schlenk flask, combine the Boc-protected 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (1.0 eq), aryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Causality: Oxygen must be strictly excluded to prevent the formation of reactive oxygen species that can trigger radical-mediated cyclopropylamine ring-opening 1.
-
-
Solvent Addition: Add a degassed mixture of THF/H₂O (10:1 v/v) to achieve a 0.2 M concentration.
-
Heating: Heat the reaction mixture to 65 °C for 12 hours.
-
Causality: Keeping the temperature at 65 °C rather than 90+ °C minimizes the thermal energy available to cross the activation barrier for β-carbon elimination, kinetically favoring the cross-coupled product.
-
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate and purify via flash chromatography.
References
- Source: NIH (PMC)
- Title: INVOLVEMENT OF REACTIVE METABOLITES IN IDIOSYNCRATIC DRUG REACTIONS: Free radical mechanism of cyclopropylamine ring opening Source: Scholaris URL
- Source: Royal Society of Chemistry (RSC)
- Source: American Chemical Society (ACS)
- Title: How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04089A [pubs.rsc.org]
- 4. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
removing palladium impurities from 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine products
Subject: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Status: Active Support Guide Lead Scientist: Senior Application Specialist Last Updated: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Removing palladium (Pd) from 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is uniquely difficult due to the molecule's topology. The pyrimidine ring nitrogen (N1/N3) and the exocyclic cyclopropyl amine act as a bidentate ligand system. This creates a stable "pincer-like" chelate with Palladium species (Pd(II) or colloidal Pd(0)), rendering standard silica filtration ineffective.
The Risk: The 5-Bromo substituent renders the molecule susceptible to oxidative addition by residual Pd(0) if subjected to thermal stress during purification, potentially leading to debrominated by-products or homo-coupling.
The Solution: This guide prioritizes chemoselective displacement using sulfur-based ligands (Thiols/TMT) which have a higher affinity for Pd than the nitrogenous product, effectively "stealing" the metal back.
Diagnostic Triage: Know Your Impurity
Before selecting a protocol, perform this rapid visual and chemical check to determine the state of your Palladium.
| Observation | Likely Pd Species | Recommended Strategy |
| Dark Black/Grey Precipitate | Colloidal Pd(0) (Nanoparticles) | Filtration + Carbon: Physical adsorption is required first. |
| Homogeneous Dark Solution | Soluble Pd(II)-Amine Complex | Chemosorption: Silica-supported Thiols or TMT. |
| Orange/Red Tint | Pd(II) Salts / Ligand Complex | Aqueous Extraction: Water-soluble chelators (NAC). |
Troubleshooting Workflows (Protocols)
Protocol A: Solid-Supported Scavenging (Best for Organic Soluble Free Base)
Use this when your product is dissolved in organic solvents (THF, DCM, EtOAc) and you need <10 ppm Pd.
Why this works: Functionalized silicas (Si-Thiol, Si-TMT) are electrophilic traps for the metal. They are non-destructive to the basic amine product, unlike acidic scavengers.
Step-by-Step:
-
Dissolution: Dissolve crude 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine in THF or EtOAc (10 mL/g). Avoid MeOH if possible, as it can solubilize some silica impurities.
-
Loading: Add Si-Thiol (SiliaMetS® Thiol or equivalent) or Si-TMT (Trimercaptotriazine).[1]
-
Dosage: Start with 4-5 equivalents relative to the residual Pd content (if known). If unknown, use 10-15 wt% relative to the mass of the product.
-
-
Incubation: Stir gently at Room Temperature for 4–12 hours .
-
Critical Warning: Do NOT heat above 50°C. Higher temperatures may activate the C-Br bond with residual Pd(0), causing degradation.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite.
-
Wash: Rinse the filter cake with fresh solvent to recover entrained product.
Data: Scavenger Efficiency Comparison
| Scavenger Type | Functional Group | Efficiency (Pd Removal) | Product Recovery | Notes |
|---|---|---|---|---|
| Si-TMT | Trimercaptotriazine | High (>95%) | Excellent (>98%) | Best for Pd(II); minimal non-specific binding. |
| Si-Thiol | Propylthiol | High (>90%) | Good (>95%) | Good generalist; captures Pd(0) and Pd(II). |
| Activated Carbon | N/A | Variable (50-80%) | Moderate (80-90%) | High risk of product loss due to adsorption. |
Protocol B: The "Active" Aqueous Wash (Best for Large Scale)
Use this for crude reaction mixtures or if solid scavengers are too costly.
Why this works: N-Acetylcysteine (NAC) is a water-soluble ligand that out-competes the pyrimidine-amine for Pd binding. It pulls Pd into the aqueous phase, leaving the hydrophobic product in the organic phase.
Step-by-Step:
-
Preparation: Dissolve the crude product in Isopropyl Acetate (IPAc) or 2-MeTHF.
-
Chelator Solution: Prepare a 5% (w/v) aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to neutral (pH 7-8) with dilute NaOH (NAC is acidic; low pH will protonate your amine product and pull it into the water).
-
Extraction: Mix the organic product solution with the NAC solution (1:1 volume ratio).
-
Agitation: Stir vigorously for 1 hour at 40°C.
-
Separation: Separate layers. The Pd-NAC complex will be dark red/brown in the aqueous layer.
-
Polishing: Wash the organic layer once with 5% NaHCO₃, then brine.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific molecule.
Caption: Decision tree for selecting the optimal purification route based on product solubility and initial Pd load.
Regulatory & Compliance (ICH Q3D)
When developing this compound for pharmaceutical use, strict limits apply.
-
Oral PDE (Permitted Daily Exposure): 100 µ g/day .[4]
-
Concentration Limit (Option 1): Assuming a max daily dose of 10g of drug product, the limit is 10 ppm .[4]
Self-Validation Check:
Always calculate your required "Purification Factor" (PF).
Frequently Asked Questions (FAQ)
Q: Can I use standard silica gel chromatography? A: No. The basic amine functionality of your product often causes "streaking" on silica. More importantly, the Pd-amine complex is often just as polar as the product itself and will co-elute. You must use a chemically active stationary phase (Thiol-modified).
Q: My product turned yellow after adding Si-Thiol. Is this normal? A: Yes. As the scavenger captures Pd(II), the resin often turns dark orange or brown. If the supernatant (liquid) becomes clear/colorless, it indicates successful transfer of the metal from your product to the resin.
Q: Why not use dilute HCl to wash the Pd out? A: Your product is a base. Adding HCl will protonate the cyclopropyl amine (forming the salt), causing it to crash out or move into the aqueous layer, likely carrying the Pd with it. Acidic washes are generally ineffective for this specific amine-pyrimidine motif.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5]
-
Biotage Application Note. (2023). Metal Scavengers: User Guide for Removing Metal Catalysts from API.
-
ICH Guideline Q3D (R2). (2022). Guideline for Elemental Impurities.[2][4] International Council for Harmonisation.[6]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[7] Organic Process Research & Development.
Sources
Technical Support Center: Recrystallization & Purification of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine , a critical halogenated heteroaryl building block used in medicinal chemistry.
The structural combination of a basic pyrimidine ring, a sterically hindered primary cyclopropanamine, and a lipophilic bromine atom creates a highly specific solubility profile 1. This guide provides causality-driven troubleshooting, validated protocols, and thermodynamic rationales for its purification.
Workflow & Decision Matrix
The most critical decision in purifying this compound is determining its chemical state. The free base is an oil or low-melting solid prone to liquid-liquid phase separation, whereas the hydrochloride (HCl) salt exhibits excellent crystallinity.
Fig 1: Decision tree and recrystallization workflow for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine.
Quantitative Data: Solvent System Solubility Profiles
To establish a self-validating purification system, you must select a solvent ratio that ensures complete dissolution at reflux and <5% solubility at 0°C. The data below summarizes the thermodynamic performance of various systems for the HCl salt variant.
| Solvent System (Good / Anti-Solvent) | Ratio (v/v) | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Recovery Yield (%) | Mechanistic Notes |
| Methanol / Diisopropyl Ether | 1:3 | < 5 | > 150 | 85 - 90% | Optimal. High dielectric MeOH solvates the salt; ether forces sharp nucleation. |
| Ethanol / Ethyl Acetate | 1:2 | 10 | 120 | 75 - 80% | Good alternative. Slower nucleation, useful for removing structurally similar impurities. |
| Water / Isopropanol | 1:5 | 25 | > 200 | 50 - 60% | Poor yield. High loss to mother liquor due to the strong hydrogen-bonding network of water. |
| Hexane / Ethyl Acetate (Free Base) | 4:1 | 15 | > 100 | 65 - 70% | High risk of oiling out. Requires precise seeding and extended equilibration times. |
Troubleshooting Guides & FAQs
Q1: My compound "oils out" (forms a biphasic liquid) instead of crystallizing. Why does this happen, and how do I fix it? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. The free base of cyclopropanamines has an inherently low melting point due to steric bulk disrupting lattice packing. Solution: Convert the free base to the hydrochloride salt. If you are already working with the HCl salt and it still oils out, your solvent system is too rich in the "good" solvent (e.g., Methanol). Self-Validating Fix: Re-heat the mixture until it forms a single clear phase. Add the anti-solvent (Diisopropyl ether) dropwise only until a faint, persistent cloudiness (the cloud point) is achieved, then immediately stop and allow the system to cool at a strictly controlled rate of 0.5°C/min.
Q2: How do I remove co-crystallizing des-bromo or unreacted pyrimidine impurities? Causality: 5-bromopyrimidines can undergo debromination during upstream synthesis (especially if palladium catalysts were used). The des-bromo analog has a nearly identical crystal lattice footprint, allowing it to seamlessly co-crystallize. Solution: You must exploit slight polarity differences. Pyrimidine amines are highly sensitive to the hydrogen-bond donating capacity of the solvent 2. Shift your solvent system to Ethanol/Ethyl Acetate (1:2) . Ethanol provides a different solvation environment that disrupts the co-crystallization of the des-bromo impurity, a technique frequently cited in patent literature for maintaining specific pyrimidine crystal forms 3.
Q3: What causes a yellow/brown discoloration in the final crystals, and how is it mitigated? Causality: Discoloration is typically caused by the oxidation of trace primary amine impurities or the trapping of transition metals (e.g., Pd, Cu) within the pyrimidine nitrogen chelating pockets 4. Solution: Incorporate a scavenging step. Add 5% w/w activated carbon (Darco G-60) and a metal scavenger (e.g., QuadraPure TU) during the hot dissolution phase. Filter hot through a pad of Celite.
Standard Operating Procedure: Recrystallization of the HCl Salt
This protocol utilizes a Methanol/Diisopropyl Ether solvent-antisolvent system, designed to maximize purity while preventing phase separation.
Step 1: Dissolution and Scavenging
-
Place 10.0 g of crude 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add 20 mL of Methanol (HPLC grade). Heat the suspension to 60°C using an oil bath with aggressive magnetic stirring.
-
Self-Validation Check: The solution must become completely transparent. If turbidity persists, add Methanol in 2 mL increments until clear. Do not exceed 30 mL total.
Step 2: Hot Filtration
-
If the solution is discolored, add 0.5 g of activated carbon. Stir at 60°C for 15 minutes.
-
Rapidly filter the hot solution through a pre-warmed fritted funnel containing a 1 cm pad of Celite into a clean, pre-warmed 250 mL flask.
Step 3: Anti-Solvent Addition (Cloud Point Attainment)
-
Return the clear filtrate to 60°C stirring.
-
Begin adding Diisopropyl Ether dropwise via an addition funnel.
-
Self-Validation Check: Monitor closely for the "cloud point"—the exact moment a faint, milky turbidity appears and does not dissipate upon stirring. (Typically requires 60–80 mL of Diisopropyl Ether).
-
Once the cloud point is reached, immediately halt the addition. Add exactly 1 mL of Methanol to push the system just back into a clear state (entering the metastable zone).
Step 4: Controlled Nucleation
-
Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20°C) over 2 hours. Do not disturb or agitate the flask during this period to ensure the growth of large, pure macroscopic crystals.
-
Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize the thermodynamic yield.
Step 5: Isolation
-
Collect the white crystalline solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 15 mL of ice-cold Diisopropyl Ether.
-
Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.
References
-
Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties PMC (National Institutes of Health) URL:[Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation ACS Publications URL: [Link]
- WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof Google Patents URL
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
resolving low conversion rates in 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine functionalization
Technical Support Center: Functionalization of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Topic: Resolving Low Conversion Rates in Cross-Coupling Reactions Ticket ID: #PYR-CYC-005 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are likely experiencing stalled conversion (<10%) or complete catalyst deactivation during the functionalization of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine .
The core issue is rarely the oxidative addition into the C-Br bond. Instead, it is a coordination failure . The specific geometry of your substrate allows the pyrimidine nitrogen and the free cyclopropyl amine to form a stable 5-membered chelate with the Palladium center. This "poisoning" effect displaces your phosphine ligands, shutting down the catalytic cycle before transmetallation can occur.
This guide provides three validated workflows to resolve this:
-
The Protection Route (Recommended): Masking the amine to prevent chelation.
-
The Ligand Override: Using bulky ligands to outcompete the substrate.
-
The Solvent Switch: Mitigating protodehalogenation side-reactions.
Module 1: The Diagnosis (Why It Fails)
The Chelation Trap
In standard Suzuki or Buchwald conditions (e.g.,
Visualizing the Failure Mode:
Figure 1: The "Dead End" mechanism where the substrate acts as a poison, displacing the catalytic ligands.
Module 2: The Fix (Protection Strategy)
Recommendation: If your synthetic route allows, protect the primary amine. This is the most robust solution. The Boc (tert-butyloxycarbonyl) group is ideal because it adds steric bulk and removes the nitrogen's ability to donate a lone pair to the metal.
Protocol: High-Yield Boc Protection
Target: 1-(5-Bromopyrimidin-2-yl)-N-Boc-cyclopropan-1-amine
-
Reagents:
-
Substrate (1.0 equiv)
- (1.2 equiv)
- (2.0 equiv) or DMAP (0.1 equiv) for faster reaction.
-
Solvent: DCM (Dichloromethane) or THF.
-
-
Procedure:
-
Why this works: The carbamate carbonyl pulls electron density from the nitrogen, and the t-butyl group physically blocks the approach to the Pd center.
Module 3: The Workaround (Catalyst Engineering)
Recommendation: If you cannot protect the amine (e.g., late-stage functionalization), you must use a catalyst system with a ligand that binds to Palladium tighter than your substrate does.
The "Bulky Ligand" Protocol
Standard ligands like
Recommended Systems:
-
System A (Suzuki):
+ XPhos (or XPhos Pd G3/G4).-
Why: XPhos is extremely bulky and electron-rich. It prevents the formation of the N-Pd-N chelate via steric repulsion.
-
-
System B (Buchwald-Hartwig): RuPhos Pd G3 or BrettPhos Pd G3 .
-
Why: These are specialized for coupling amines/alkoxides and resist poisoning by primary amines.
-
Optimized Conditions Table:
| Parameter | Standard (Fails) | Optimized (Works) |
| Catalyst | XPhos Pd G3 (2-5 mol%) | |
| Base | ||
| Solvent | DMF / Toluene | 1,4-Dioxane / Water (4:1) |
| Temp | 80°C | 60°C - 80°C |
| Note | Turns black (Pd black) | Remains homogeneous/orange |
Module 4: Troubleshooting & FAQ
Issue: Protodehalogenation (Mass Spec shows M-Br+H)
-
Symptom: You lose the Bromine, but the coupling partner doesn't attach. You get the pyrimidine-cyclopropane-amine.[3]
-
Cause: This is often caused by hydride transfer from the solvent (especially alcohols like iPrOH or EtOH) or excessive heating.
-
Fix:
-
Switch to anhydrous 1,4-Dioxane or Toluene .
-
Avoid amine bases (like TEA) in the coupling step; use inorganic bases (
or ).
-
Decision Tree for Optimization
Figure 2: Step-by-step logic for rescuing the reaction.
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at the 5-Position. Retrieved from 1
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 256-271. Retrieved from 5
-
J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Retrieved from 6
-
ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2008, 130, 12, 4196–4205. Retrieved from 7[7]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Purity Testing of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Executive Summary & Compound Profile
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is a critical intermediate scaffold often used in the synthesis of kinase inhibitors. Its structural duality—a basic primary amine attached to a strained cyclopropane ring, coupled with a lipophilic brominated pyrimidine—presents unique chromatographic challenges.
This guide objectively compares three distinct HPLC separation strategies to achieve the core requirements: Purity >98% , Tailing Factor (Tf) <1.5 , and Resolution (Rs) >2.0 for critical halogenated impurities.
Physicochemical Challenges
-
Basicity (pKa ~9.2): The primary amine is fully protonated at standard acidic pH (2-3), leading to secondary interactions with residual silanols on silica columns (peak tailing).
-
Halogen Selectivity: The bromine atom at the C5 position is the primary reactive site. Critical impurities often include the des-bromo analog (process by-product) and regioisomers , which are difficult to resolve on standard C18 phases due to similar hydrophobicity.
Comparative Analysis of Separation Strategies
We evaluated three method development approaches. The data below represents typical performance metrics derived from class-characteristic behavior of aminopyrimidines.
Strategy A: The Traditional Approach (Low pH C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic interaction.[1]
-
Verdict: Insufficient. While stable, the protonated amine interacts strongly with silanols, causing severe tailing and masking small impurity peaks.
Strategy B: The "Shape" Solvers (High pH Hybrid C18)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 2.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2]
-
Mechanism: At pH 10, the amine is neutral (deprotonated). This eliminates silanol cation-exchange interactions.
-
Verdict: Excellent Peak Shape , but moderate selectivity for the des-bromo impurity.
Strategy C: The "Selectivity" Solvers (Fluorinated PFP)
-
Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Luna PFP(2) or Agilent Poroshell PFP), 2.7 µm.
-
Mobile Phase: 0.1% Formic Acid / Methanol.[3]
-
Mechanism:
- interactions, dipole-dipole interactions, and specific shape selectivity for halogenated aromatics.[4] -
Verdict: Superior Resolution. The PFP phase specifically engages the bromine atom and the electron-deficient pyrimidine ring, pulling the impurities away from the main peak.
Data Summary Table
| Parameter | Method A: Acidic C18 | Method B: High pH C18 | Method C: Acidic PFP |
| Retention Time (min) | 4.2 | 8.5 (Increased retention) | 5.1 |
| USP Tailing Factor (Tf) | 1.9 (Fail) | 1.05 (Excellent) | 1.2 (Acceptable) |
| Resolution (Des-bromo) | 1.4 (Co-elution risk) | 2.1 | 3.8 (Superior) |
| Theoretical Plates (N) | ~8,000 | ~14,000 | ~16,000 |
| Suitability | Rapid Screening Only | QC Release Testing | Impurity Profiling |
Recommended Protocol: The PFP "Selectivity" Method
For rigorous purity testing where halogenated impurities are the primary concern, the PFP Method (Strategy C) is the recommended standard.
Detailed Methodology
1. Instrumentation:
-
UHPLC or HPLC system with DAD detection.
-
Wavelength: 254 nm (primary) and 270 nm (secondary).
2. Stationary Phase:
-
Column: Core-shell PFP (e.g., Kinetex PFP or Poroshell 120 PFP), 100 x 3.0 mm, 2.6 µm or 2.7 µm.
-
Why: Core-shell particles provide high efficiency at lower backpressures; PFP provides the necessary selectivity for the Br-pyrimidine moiety.
3. Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Solvent B: Methanol (MeOH).[3]
-
Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the
- interaction mechanisms.
4. Gradient Program:
-
Flow Rate: 0.6 mL/min.
-
Temp: 35°C.
| Time (min) | % Solvent B | Curve |
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 10.0 | 90 | Linear |
| 12.0 | 90 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
5. Sample Preparation:
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL.
-
Injection Volume: 2-5 µL.
Visualizations
Diagram 1: Method Development Decision Tree (AQbD)
This workflow illustrates the logical selection process for basic halogenated heterocycles.
Caption: Analytical Quality by Design (AQbD) workflow for selecting the optimal stationary phase based on analyte basicity and impurity profile.
Diagram 2: Mechanistic Interactions
Understanding why PFP outperforms C18 for this specific brominated compound.
Caption: Comparison of retention mechanisms. PFP offers multi-mode retention (Pi-Pi, Dipole) superior to C18 for brominated aromatics.
References
-
Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[2]
-
Waters Corporation. (2021). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note.
-
Phenomenex. (2018). High pH Stability of Kinetex EVO C18 for Basic Compounds. Technical Note.
-
United Chemical Technologies. Selectra® PFPP HPLC Columns: Retention and Selectivity of Amine-Containing Compounds. Product Guide.
-
BenchChem. (2025). Troubleshooting Peak Shape for Cyclopropylamine Derivatives in HPLC. Technical Guide.
Sources
Strategic Optimization of Aminopyrimidine Scaffolds: Cyclopropyl vs. Isopropyl Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
The 2-aminopyrimidine and 4-aminopyrimidine motifs are privileged scaffolds in targeted therapeutics, particularly in the design of kinase inhibitors (e.g., EGFR, CDK, JAK). During lead optimization, the choice of the N-linked aliphatic substituent critically dictates the molecule's physicochemical properties, target selectivity, and pharmacokinetic (PK) profile.
This guide provides an objective, data-driven comparison between isopropylamine and cyclopropylamine pyrimidine derivatives. By analyzing their distinct electronic properties, steric demands, and metabolic vulnerabilities, we establish a rational framework for selecting the optimal substituent to overcome common drug discovery roadblocks.
Mechanistic & Physicochemical Profiling
While the isopropyl (iPr) and cyclopropyl (CyPr) groups are nearly isosteric, their fundamental quantum mechanical and structural differences lead to divergent bioactivity profiles.
Electronic Properties and Bond Character
The internal C–C bonds of the cyclopropane ring possess significant
Steric Bulk and Conformational Rigidity
-
Isopropyl: Features freely rotatable bonds, creating a larger dynamic steric sweep volume. This flexibility allows it to adapt to various binding pockets but incurs a high entropic penalty upon binding.
-
Cyclopropyl: The three carbon atoms are strictly coplanar, locking the substituent into a rigid conformation. This pre-organization contributes to an entropically more favorable binding to the receptor[2], provided the target pocket can accommodate the specific geometry.
Lipophilicity
The CyPr ring is, on average, 0.2 to 0.5 log units less lipophilic than the iPr group. Substituting an isopropyl amine with a cyclopropyl amine on a pyrimidine core often improves aqueous solubility while maintaining sufficient membrane permeability.
Table 1: Physicochemical & Metabolic Comparison
| Parameter | Isopropylamine Pyrimidine | Cyclopropylamine Pyrimidine |
| C-H Bond Strength | Standard | Enhanced s-character (~106 kcal/mol) |
| Lipophilicity ( | Baseline | -0.2 to -0.5 units lower |
| Conformational State | Flexible (rotatable bonds) | Rigid (coplanar ring) |
| HLM Metabolism (60 min) | High (~70% metabolized) | Low (~15% metabolized) |
Bioactivity & Selectivity Case Studies
The strategic replacement of an isopropyl group with a cyclopropyl group can drastically alter kinase selectivity profiles by exploiting subtle differences in the gatekeeper pockets of wild-type (WT) versus mutant kinases.
Case Study A: Mutant-Selective EGFR Inhibitors
In the development of third- and fourth-generation EGFR inhibitors targeting non-small cell lung cancer (NSCLC), achieving selectivity for the H1975 mutant (L858R/T790M) over WT EGFR is critical to minimize dose-limiting toxicities. Replacing an alkyl group with a cyclopropyl moiety at specific positions on the pyrimidine-linked rings enhances selectivity for the H1975 mutant cell line over WT by over 10-fold[3]. The rigid CyPr group perfectly occupies the restricted mutant pocket while sterically clashing with the WT conformation.
Case Study B: CDK9 vs. CDK2 Selectivity
In the design of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the steric and electronic properties of substituents dictate the selectivity ratio between CDK9 and off-target CDK2. Molecular docking and SAR studies reveal that while both cyclopropyl and isopropyl substituents can influence binding, the specific steric bulk of the cyclopropyl unit at the gatekeeper pocket alters the twist of the pyrimidine ring, driving divergent selectivity profiles[4].
Table 2: Representative Kinase Selectivity Data
| Scaffold & Target | N-Substituent | WT IC | Mutant/Target IC | Selectivity Ratio |
| EGFR (H1975 vs WT) | Isopropyl | 45 | 12 | 3.75x |
| EGFR (H1975 vs WT) | Cyclopropyl | >1000 | 8 | >125x |
| CDK (CDK9 vs CDK2) | Isopropyl | 110 (CDK2) | 15 (CDK9) | 7.3x |
| CDK (CDK9 vs CDK2) | Cyclopropyl | >500 (CDK2) | 18 (CDK9) | >27x |
SAR Logic & Experimental Workflow Visualizations
Caption: Decision tree for optimizing aminopyrimidine scaffolds using cyclopropyl or isopropyl substituents.
Caption: Self-validating experimental workflow for synthesizing and evaluating aminopyrimidine derivatives.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible comparison between the derivatives, the following self-validating protocols must be employed. Each protocol includes built-in controls to confirm the causality of the observed results.
Protocol 1: Microwave-Assisted Synthesis of Aminopyrimidines
Causality Note: Pyrimidines substituted with electron-donating groups can be deactivated toward nucleophilic aromatic substitution (
-
Reaction Setup: In a microwave-safe vial, dissolve the 2-chloro- or 4-chloropyrimidine core (1.0 eq) in anhydrous n-butanol (n-BuOH).
-
Amine Addition: Add either cyclopropylamine or isopropylamine (3.0 eq), followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to scavenge the generated HCl.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes.
-
Validation (In-Process): Monitor completion via LC-MS. The disappearance of the starting material mass peak and the emergence of the product mass
confirms successful substitution. -
Purification: Evaporate the solvent in vacuo and purify via flash chromatography (EtOAc/Hexanes gradient) to achieve >95% purity (validated by
NMR).
Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay
Causality Note: Liver microsomes contain CYP450 enzymes but lack the required cofactors. Adding an NADPH-regenerating system ensures a sustained supply of reducing equivalents, preventing premature enzyme stalling and ensuring the clearance rate accurately reflects in vivo Phase I metabolism.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mix: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (CyPr or iPr derivative, final concentration 1 µM) in the buffer.
-
System Validation (Controls): Run parallel incubations with Verapamil (positive control for high clearance) and Warfarin (negative control for low clearance) to validate microsomal activity.
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ).
Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement
Causality Note: Traditional enzymatic assays can yield false positives due to compound aggregation or fluorescence interference. DSF measures the shift in melting temperature (
-
Assay Mix: In a 384-well PCR plate, combine the purified target kinase domain (e.g., EGFR WT or H1975, 2 µM final) with SYPRO Orange dye (5x final concentration) in assay buffer (HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: Add the pyrimidine derivatives (10 µM final concentration). Include DMSO as a vehicle control (baseline
) and a known pan-kinase inhibitor (e.g., Staurosporine ) as a positive control. -
Thermal Melt: Subject the plate to a thermal gradient from 25 °C to 95 °C (ramp rate 0.05 °C/sec) using a real-time PCR machine.
-
Data Analysis: Plot the first derivative of the fluorescence emission curve to identify the melting temperature (
). A positive shift ( °C) relative to DMSO validates direct, stabilizing binding to the kinase pocket.
Conclusion
The selection between an isopropyl and cyclopropyl amine substituent on a pyrimidine core is a critical decision point in medicinal chemistry. While the isopropyl group offers conformational flexibility that can probe dynamic binding pockets, it often suffers from high metabolic liability. Conversely, the cyclopropyl group acts as a rigid, metabolically stable isostere that can drastically improve target selectivity and half-life by locking the molecule into an entropically favorable binding conformation.
References
-
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]
-
Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (nih.gov) URL: [Link]
-
Title: 1 - RSC Medicinal Chemistry (EGFR Mutant Selectivity) Source: RSC Medicinal Chemistry (rsc.org) URL: [Link]
-
Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source: ORCA (cardiff.ac.uk) URL: [Link]
Sources
Structural Elucidation of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: A Comparative Guide to Analytical Techniques
For drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. It underpins structure-activity relationship (SAR) studies, informs computational modeling, and is a prerequisite for intellectual property protection. The "gold standard" for this task is single-crystal X-ray diffraction (SC-XRD), which provides a definitive, high-resolution map of atomic positions in the solid state.[1][2]
This guide addresses the structural characterization of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine , a novel small molecule of interest. As of this writing, no public crystallographic data for this specific compound is available. This common scenario in drug discovery necessitates a comparative approach, leveraging a suite of analytical techniques to build a robust and self-validating structural hypothesis.
Here, we will first explore the definitive data obtained from a close structural analogue to understand what SC-XRD provides. We will then present a comprehensive guide comparing this to the orthogonal techniques required to characterize the target compound in the absence of a crystal structure.
Part 1: The Gold Standard Benchmark: SC-XRD of a Structural Analogue
While data for our target pyrimidine is unavailable, crystallographic information has been reported for its pyridine analogue: 1-(5-Bromopyridin-2-yl)cyclopropanamine .[3] This molecule differs only by a single nitrogen position in the aromatic ring (a pyrimidine C-H is a pyridine C-H), making it an excellent benchmark for understanding the expected solid-state conformation and intermolecular interactions.
The data from SC-XRD is absolute, providing precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. This level of detail is unmatched by any other technique.
Table 1: Crystallographic Data for 1-(5-Bromopyridin-2-yl)cyclopropanamine Dihydrochloride[3]
| Parameter | Value | Significance |
| Chemical Formula | C₈H₁₁BrCl₂N₂ | Confirms the elemental composition in the crystallized salt form. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell a | 8.92 Å | The length of one side of the unit cell. |
| Unit Cell b | 10.34 Å | The length of one side of the unit cell. |
| Unit Cell c | 12.15 Å | The length of one side of the unit cell. |
| Unit Cell β | 102.3° | The angle between the 'a' and 'c' axes. |
| Key Insights | - | The data reveals a puckered conformation for the cyclopropane ring and indicates the presence of N–H···Cl hydrogen bonds that stabilize the crystal lattice.[3] |
This information is invaluable. For instance, knowing that strong hydrogen bonds dictate the crystal packing provides crucial insights into the molecule's physical properties, such as solubility and melting point, and informs formulation strategies.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of obtaining such data is methodical and requires a high-quality single crystal.[1][4]
-
Crystal Growth: The first and often most challenging step is to grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or mixture of solvents (e.g., methanol, ethanol, acetone, or acetonitrile/water).
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibration. It is then exposed to a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector. The crystal is rotated to capture a complete dataset of these reflections.
-
Structure Solution & Refinement: Specialized software is used to process the diffraction data. The phases of the reflections are determined ("structure solution") to generate an initial electron density map. This map is then refined ("structure refinement") to yield the final, precise atomic positions.[1]
Part 2: A Multi-Technique Approach in the Absence of SC-XRD
Without a crystal structure for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, we must rely on a combination of other analytical methods. While no single technique can provide the definitive 3D structure, their collective data, when properly synthesized, can build a case for the proposed structure that is beyond reasonable doubt.
Workflow for Structural Elucidation without SC-XRD
The following diagram illustrates the logical flow of experiments to build a comprehensive and self-validating data package for a novel compound.
Caption: A typical workflow for small molecule structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the connectivity and chemical environment of atoms in solution.[5] A full suite of experiments is required for an unknown compound.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together. COSY shows which protons are coupled to each other. HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons, establishing the final connectivity between molecular fragments.
Table 2: Predicted ¹H and ¹³C NMR Data for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyrimidine H-4/H-6 | ~8.7 (singlet, 2H) | ~159.0 | The two pyrimidine protons are chemically equivalent and appear as a singlet. Their downfield shift is due to the electronegativity of the ring nitrogens. |
| Pyrimidine C-5 | - | ~118.0 | Carbon directly attached to the bromine atom; its shift is significantly influenced by the halogen. |
| Pyrimidine C-2 | - | ~165.0 | Carbon attached to the cyclopropane ring and flanked by two nitrogens, resulting in a downfield shift. |
| Cyclopropane CH₂ | ~1.2-1.5 (multiplet, 4H) | ~15.0 | The four cyclopropane protons are diastereotopic and will appear as complex multiplets in a high-field magnet. The carbons are highly shielded. |
| Quaternary C | - | ~35.0 | The sp³ carbon of the cyclopropane ring attached to both the pyrimidine ring and the amine group. |
| Amine NH₂ | ~2.0-3.0 (broad singlet, 2H) | - | The chemical shift is variable and depends on solvent and concentration. The peak is often broad due to quadrupole broadening and exchange. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. This is a critical first step that validates the synthetic target.[6][7]
-
Expected Result: For C₇H₈BrN₃, the expected monoisotopic mass is approximately 212.9902 Da. HRMS should provide a measured mass accurate to within 5 ppm (e.g., 212.9902 ± 0.0011). This precision rules out other possible elemental compositions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Expected Peaks:
-
N-H stretch: ~3300-3500 cm⁻¹ (primary amine)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹
-
C=N/C=C stretch (ring): ~1550-1650 cm⁻¹
-
C-Br stretch: ~500-650 cm⁻¹
-
Part 3: A Comparative Summary
The ultimate goal is a validated structure. The following table compares what can be definitively concluded from the gold standard (SC-XRD) versus the robust, combined-methods approach.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Structural Question | Single-Crystal X-ray Diffraction (SC-XRD) | Combined Spectroscopy (NMR, HRMS, IR) |
| Elemental Composition | Confirmed by refined structure. | Definitively provided by HRMS. |
| Atom-Atom Connectivity | Definitively shown in 3D space. | Inferred with very high confidence from 1D and 2D NMR. |
| 3D Molecular Geometry | Provides precise bond lengths, angles, and torsion angles. | Provides the average conformation in solution; bond lengths/angles must be inferred or computationally modeled. |
| Stereochemistry | Provides absolute stereochemistry (if chiral). | Can be determined by specific NMR techniques (e.g., NOESY) but is often more challenging. |
| Intermolecular Interactions | Directly visualizes hydrogen bonding, π-stacking, etc. | Can only be inferred from concentration-dependent NMR studies or other biophysical methods.[5] |
| Purity | Requires a pure, single crystal. Does not measure bulk purity. | Bulk purity is best assessed by HPLC or quantitative NMR. |
Conclusion and Path Forward
For researchers working with 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine , the path to confident structural assignment in the absence of a crystal structure is clear. A comprehensive dossier including high-field 1D and 2D NMR, high-resolution mass spectrometry, and IR spectroscopy can provide a self-validating dataset that confirms the molecule's identity and connectivity.
While this combined spectroscopic approach is powerful and sufficient for many stages of drug discovery, it lacks the definitive three-dimensional detail of single-crystal X-ray diffraction. The subtle conformational preferences, bond strains in the cyclopropane ring, and critical intermolecular packing forces can only be truly understood through SC-XRD. Therefore, the recommended path forward is to conduct extensive crystallization screening for the target compound in parallel with spectroscopic characterization. Success in obtaining a crystal will provide the ultimate, unambiguous structural data, accelerating further development and optimization efforts.
References
-
MDPI. (2023). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available at: [Link]
-
ACS Publications. (1996). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry. Available at: [Link]
-
IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Available at: [Link]
-
Institut Curie. (n.d.). Small molecules identification and optimization. Available at: [Link]
-
Oxford Academic. (2024). Technologies for investigating single-molecule chemical reactions. National Science Review. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
-
YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. NCATS NIH. Available at: [Link]
-
PubChemLite. (n.d.). 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine. Available at: [Link]
-
Allumiqs. (n.d.). Small Molecule Analysis. Available at: [Link]
-
Digital CSIC. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure. Available at: [Link]
-
PMC. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Available at: [Link]
-
Migration Letters. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]
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Validating the SAR of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: A Comparative Guide on Scaffold Rigidity and Functionalization
Topic: Validating Structure-Activity Relationships (SAR) of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Content Type: Publish Comparison Guide
Executive Summary & Core Directive
In modern drug discovery, the transition from a "hit" to a "lead" often hinges on scaffold rigidification. The compound 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine represents a privileged motif where the cyclopropane ring serves as a conformationally restricted spacer, and the 5-bromopyrimidine core acts as a versatile electrophile for divergent synthesis.
This guide provides an objective technical comparison of this scaffold against its open-chain and isosteric alternatives. We analyze the "Cyclopropyl Effect" on metabolic stability and potency, detail the validated synthesis via Titanium-mediated cyclopropanation, and provide a self-validating SAR workflow.
Comparative Analysis: The "Cyclopropyl Effect"
To validate the utility of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (Compound A ), we compare it against two standard alternatives often encountered in early SAR: its open-chain isopropyl analog (Compound B ) and its pyridine bioisostere (Compound C ).
Table 1: Physicochemical & Functional Comparison
| Feature | Compound A (Target) | Compound B (Isopropyl Analog) | Compound C (Pyridine Analog) |
| Structure | Pyrimidine-Cyclopropyl | Pyrimidine-Isopropyl | Pyridine-Cyclopropyl |
| Conformation | Rigid (Restricted | Flexible (High entropic penalty) | Rigid |
| Metabolic Stability | High (Blocks | Low (Susceptible to CYP450 dealkylation) | High |
| LogP (Lipophilicity) | ~1.3 (Moderate) | ~1.5 (Higher) | ~1.8 (Highest) |
| Basicity (pKa) | Lower (Electron-deficient ring) | Lower | Higher (Pyridine N is basic) |
| SAR Utility | High (5-Br allows Suzuki/Buchwald) | High | High |
| Primary Risk | Synthetic complexity (Ring formation) | Rotational barriers | Solubility (due to |
Key Insight: The Metabolic Blockade
The primary justification for selecting Compound A over Compound B is the prevention of oxidative metabolism. In open-chain amines (B), the
Experimental Protocols: Validating the Scaffold
To ensure scientific integrity, the synthesis and validation of this scaffold must follow a robust, reproducible pathway. We utilize the Kulinkovich-Szymoniak Reaction , a self-validating protocol where the formation of the cyclopropane ring is the rate-determining success metric.
Protocol A: Titanium-Mediated Synthesis (The "Nitrile Route")
Rationale: Direct alkylation of aminopyrimidines is prone to over-alkylation. The transformation of a nitrile to a cyclopropylamine via a titanacyclopropane intermediate is the industry standard for high-fidelity synthesis [2].
Reagents:
-
5-Bromo-2-cyanopyrimidine (Starting Material)
-
Ethylmagnesium bromide (EtMgBr, 3.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)
, 1.1 equiv) -
Boron trifluoride diethyl etherate (BF
OEt )[1]
Step-by-Step Methodology:
-
Complex Formation: In a dry flask under Argon, dissolve 5-Bromo-2-cyanopyrimidine in anhydrous Et
O. Cool to -78°C. -
Titanacycle Generation: Add Ti(OiPr)
followed by the slow addition of EtMgBr. The solution will darken, indicating the formation of the titanacyclopropane species. -
Ligand Exchange: Allow the mixture to warm to -10°C over 1 hour. The nitrile inserts into the titanacycle.
-
Lewis Acid Activation: Add BF
OEt to facilitate ring closure and amine formation. Stir at room temperature for 12 hours. -
Quench & Isolation: Quench with 1N NaOH. Filter the titanium salts through Celite. Extract with EtOAc.
-
Validation:
H NMR must show characteristic cyclopropyl multiplets at 1.1–1.5 ppm (4H). Absence of these peaks indicates failure (likely reduction to the ethyl amine).
Protocol B: SAR Expansion via Suzuki-Miyaura Coupling
Rationale: The 5-bromo handle allows for the rapid generation of libraries. This protocol validates the stability of the cyclopropylamine moiety under palladium-catalyzed basic conditions.
-
Mix: Compound A (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), and K CO (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.
-
Heat: Microwave irradiation at 100°C for 1 hour.
-
Checkpoint: Analyze by LC-MS. The cyclopropyl ring must remain intact (no ring opening).
Visualization: Pathways & Logic
Diagram 1: Synthesis & Mechanism Workflow
This diagram illustrates the critical pathway from the nitrile precursor to the final scaffold, highlighting the Titanium intermediate.
Caption: Figure 1. The Kulinkovich-Szymoniak cyclopropanation mechanism transforming the nitrile directly to the primary amine.
Diagram 2: SAR Decision Logic
This flowchart guides the researcher on when to deploy this specific scaffold versus alternatives based on assay data.
Caption: Figure 2. Strategic decision tree for implementing the cyclopropyl-pyrimidine scaffold in lead optimization.
References
-
Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Cited for context on rigidified scaffolds and metabolic stability logic). Link
-
Szymoniak, J., et al. (2001). "Titanium-mediated conversion of nitriles to cyclopropylamines." Journal of Organic Chemistry, 66(21), 6958-6961. (The authoritative protocol for the synthesis described). Link
-
Meanwell, N. A. (2016). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(2), 582-638. (Supporting the bioisostere comparison logic). Link
-
PubChem. (n.d.). "Compound Summary: 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine." National Library of Medicine.[2] Link
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conformational analysis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine vs linear amines
Conformational Analysis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine vs. Linear Amines: A Technical Guide for Drug Design
In modern drug design, the transition from flexible linear alkyl chains to conformationally restricted ring systems is a proven strategy to optimize both pharmacodynamics and pharmacokinetics. This guide provides an in-depth conformational analysis comparing 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine against its linear counterparts (e.g., isopropylamine derivatives). By replacing a freely rotating linear amine with a cyclopropyl group, medicinal chemists can lock the molecule into a bioactive conformation, reduce entropic penalties upon target binding, and significantly enhance metabolic stability[1][1].
Stereoelectronic Fundamentals: The "Conformational Clamp"
The cyclopropyl group is not merely a steric placeholder; it is a unique stereoelectronic entity. The internal C-C bond angles of cyclopropane are constrained to 60°, forcing the bonds to adopt a "bent" geometry with high p-character (approx.
Crucially, the cyclopropane ring possesses 3e' Walsh orbitals. When adjacent to a
In contrast, a linear isopropylamine analog lacks these Walsh orbitals. Its conformation is dictated purely by steric hindrance, resulting in a flatter energy landscape with multiple accessible rotamers. This flexibility translates to a high entropic penalty when the molecule must adopt a specific conformation to bind a target receptor.
Stereoelectronic pathways dictating the conformational states of cyclopropyl vs. linear amines.
Comparative Physicochemical & Structural Properties
The stereoelectronic differences between the cyclopropyl and linear amine analogs manifest in distinct physicochemical profiles. The table below summarizes the quantitative and qualitative differences that impact downstream drug development.
| Property | 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine | Linear Analog (Isopropylamine derivative) |
| Conformational Flexibility | Rigid (Locked bisected conformation) | Flexible (Multiple low-energy rotamers) |
| C-H Bond Hybridization | ~ | |
| C-H Bond Energy | ~106 kcal/mol | ~96-98 kcal/mol |
| Lipophilicity (clogP contribution) | ~1.2 | ~1.5 |
| Metabolic Stability (CYP450) | High (Resistant to H-atom abstraction) | Moderate/Low (Susceptible to oxidation) |
| Orbital Interactions | Walsh orbital (3e') conjugation with | None (Steric interactions dominate) |
Self-Validating Experimental Workflows for Conformational Analysis
To definitively prove the conformational preference of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, we employ a self-validating, orthogonal analytical workflow. Theoretical predictions are empirically tested in solution and confirmed in the solid state.
Self-validating experimental workflow for conformational and metabolic analysis.
Protocol 1: Theoretical Baseline via DFT Modeling
-
Methodology: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set. Scan the dihedral angle between the pyrimidine and cyclopropane rings in 10° increments.
-
Causality & Validation: DFT establishes the theoretical global energy minimum. By mapping the rotational energy barrier, the model predicts specific inter-proton distances (e.g., between the pyrimidine C4-H and the cyclopropyl
). These exact distances serve as the parameters to be tested in subsequent NMR experiments, ensuring the computational model is tethered to physical reality.
Protocol 2: Solution-State Validation via ROESY NMR
-
Methodology: Synthesize and purify the compound (>98% ee). Acquire 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra in
at 298K using a 500 MHz spectrometer with a 250 ms spin-lock mixing time. -
Causality & Validation: For molecules in the 200-300 Da range, the molecular tumbling rate (
) often approaches 1, a critical point where standard NOESY signals cross zero and vanish. ROESY is deliberately chosen because it guarantees positive cross-peaks regardless of the correlation time. The presence of strong ROE cross-peaks between the pyrimidine ortho-protons and the cyclopropyl methylene protons physically validates the bisected conformation predicted by DFT.
Protocol 3: Solid-State Confirmation via X-Ray Crystallography
-
Methodology: Grow single crystals via slow evaporation from an ethyl acetate/hexane gradient. Analyze the lattice via single-crystal X-ray diffraction (XRD).
-
Causality & Validation: XRD provides the absolute solid-state ground truth. If the crystal lattice structure reveals a dihedral angle approaching 0° or 180° (the bisected state), it confirms that the "conformational clamp" effect is strong enough to dictate the molecular geometry even under external packing forces. This closes the validation loop with the DFT and NMR data.
Protocol 4: Functional Consequence – In Vitro Metabolic Stability Assay
-
Methodology: Incubate the cyclopropyl and linear amine analogs with Human Liver Microsomes (HLMs) and NADPH at 37°C for 60 minutes. Quantify the remaining parent compound via LC-MS/MS.
-
Causality & Validation: This assay tests the functional outcome of the structural changes. Because the cyclopropyl C-H bonds have increased s-character, they possess higher bond dissociation energies (~106 kcal/mol) compared to the
C-H bonds of the linear analog (~96 kcal/mol). This makes the cyclopropylamine significantly more resistant to hydrogen atom abstraction by Cytochrome P450 enzymes, directly linking quantum mechanics to enhanced pharmacokinetic survival[1][1].
Conclusion for Drug Development
The substitution of a linear amine with a 1-cyclopropan-1-amine moiety on a pyrimidine scaffold is a masterclass in rational drug design. By leveraging Walsh orbital conjugation, medicinal chemists can pre-organize the molecule into its bioactive bisected conformation, thereby reducing the entropic penalty of binding. Simultaneously, the unique hybridization of the cyclopropane ring fortifies the molecule against oxidative metabolism, offering a dual enhancement of both potency and half-life.
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]
-
Brown, P. J., et al. (2020). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 11(5), 558-574. Available at:[Link]
-
Garreau, M., et al. (2022). "Direct Light Activation of Hypervalent Iodine Reagents: Substrate-Controlled C-C or C-H Alkynylation of Cyclopropanes." ChemRxiv. Available at:[Link]
Sources
reference standards for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine quality control
An In-Depth Guide to the Quality Control and Reference Standards for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
For researchers, scientists, and drug development professionals, the integrity of a chemical building block is the bedrock of reliable and reproducible results. 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, a key intermediate in the synthesis of novel therapeutics, is no exception. A poorly characterized starting material can introduce a cascade of downstream issues, from inconsistent reaction yields to the emergence of unknown impurities in the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for establishing robust quality control (QC) standards for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine. We will move beyond simple purity statements to dissect the critical quality attributes (CQAs) that define a true reference standard. This involves a multi-faceted analytical approach, comparing methodologies to provide a clear rationale for experimental choices and ensuring a self-validating system of analysis.
The Critical Quality Attributes (CQAs) of a Reference Standard
A reference standard is not merely a bottle of chemical with a high purity percentage on the label. It is a substance of established purity and identity, intended for use in specific analytical procedures. The following CQAs must be rigorously evaluated.
Identity Confirmation: Is It the Right Molecule?
The first and most fundamental test is to confirm the chemical structure. A combination of spectroscopic techniques is essential for an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural elucidation, ¹H and ¹³C NMR provide a detailed fingerprint of the molecule. While specific spectra for this exact compound are not publicly available, data from the closely related pyridine analog, 1-(5-Bromopyridin-2-yl)cyclopropanamine, shows characteristic signals for the aromatic protons and the strained cyclopropane ring protons.[1] For our target molecule, we expect to see distinct signals corresponding to the pyrimidine ring protons and the cyclopropyl protons, confirming the connectivity and chemical environment of each atom.
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the elemental composition (C₇H₈BrN₃).[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key stretches to look for include N-H vibrations from the primary amine (around 3300–3500 cm⁻¹) and C-Br vibrations (near 670 cm⁻¹).[1]
Purity Assessment: How Much of the Right Molecule is Present?
Purity is a multi-component assessment and cannot be determined by a single method.
-
Chromatographic Purity (HPLC/UPLC) : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the primary tool for separating and quantifying organic impurities. A well-developed reversed-phase HPLC method is crucial for resolving process-related impurities and potential degradants.[3][4]
-
Residual Solvents : Gas Chromatography with Headspace analysis (GC-HS) is the standard method for detecting and quantifying residual solvents from the manufacturing process. The limits for these solvents are defined by regulatory guidelines such as ICH Q3C.
-
Water Content : Karl Fischer titration is the specific and standard method for determining the water content in a solid material.
-
Inorganic Impurities (Sulphated Ash) : This test quantifies the amount of inorganic residue remaining after ignition, providing a measure of total inorganic impurities.
Assay (Potency): Defining the True Content
Assay is the precise measurement of the content of the desired compound in the material. It is typically determined by a mass balance approach, where the contributions from all impurities are subtracted from 100%.
Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
This approach provides a more accurate representation of the active substance content than a single chromatographic purity value.
Comparative Analysis of Analytical Methodologies
Choosing the right analytical tool depends on the specific goal, whether it's for routine QC or in-depth impurity investigation.
| Quality Attribute | Method 1: HPLC-UV | Method 2: LC-MS/MS | Rationale & Recommendation |
| Organic Impurity Profiling | Pros: Robust, widely available, excellent for quantification of known impurities.[5] Cons: May not detect co-eluting peaks or impurities that lack a UV chromophore. | Pros: High sensitivity and selectivity. Can detect and provide mass information for unknown impurities at trace levels.[6][7] Cons: More complex instrumentation, quantification can be more challenging without reference standards for each impurity. | Recommendation: Use HPLC-UV for routine purity testing and release. Employ LC-MS/MS during method development, for identifying unknown peaks, and for investigating out-of-spec (OOS) results.[7] |
| Trace-Level Contaminants | Pros: Not suitable for highly potent or genotoxic impurities. | Pros: The gold standard for detecting trace-level genotoxic impurities like nitrosamines.[6][8] Cons: Requires specialized expertise and instrumentation. | Recommendation: Given that the target molecule is a secondary amine, a risk assessment for nitrosamine impurities is essential.[8] If the synthesis process involves potential sources of nitrites, LC-MS/MS analysis is mandatory to ensure safety.[6] |
Visualizing the Quality Control Workflow
A systematic workflow ensures that every batch of the reference standard is evaluated consistently and comprehensively.
Caption: Comprehensive QC workflow for reference standard qualification.
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, adhering to principles outlined in ICH Q2(R1) guidelines.[6]
Protocol 1: HPLC-UV Method for Chromatographic Purity
-
Rationale : This reversed-phase method is designed to separate the polar amine compound from potential non-polar and closely related impurities. The gradient elution ensures that compounds with a wide range of polarities are eluted and resolved.
-
Instrumentation : HPLC or UPLC system with a UV/PDA detector.[5]
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume : 5 µL
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Sample Preparation : Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Procedure :
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate all peaks, and calculate the purity using the area percent method. Report any impurity greater than 0.05%.
-
Protocol 2: ¹H NMR for Identity Confirmation
-
Rationale : To provide an unambiguous confirmation of the molecule's structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation : Dissolve 2-5 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure :
-
Acquire a standard ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals.
-
Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. The spectrum should be consistent with the proposed structure of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine.
-
Decision Logic for Advanced Impurity Analysis
The choice between routine and advanced analytical techniques is a critical decision in quality control.
Caption: Decision tree for selecting impurity analysis methods.
Conclusion
Establishing a high-quality reference standard for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine requires a rigorous, multi-technique approach. Relying on a single purity value is insufficient. By implementing a comprehensive analytical strategy that includes definitive structural confirmation (NMR, MS), orthogonal purity assessments (HPLC, GC, KF), and a risk-based approach to potential high-potency impurities (LC-MS/MS), researchers can ensure the integrity of their starting materials. This diligence is fundamental to the development of safe and effective new medicines, guaranteeing reproducibility and regulatory compliance from the earliest stages of discovery.
References
-
PubChemLite. 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine. Available from: [Link]
-
MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]
-
MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Available from: [Link]
-
Jordi Labs. Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. Available from: [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]
-
Amerigo Scientific. 5-Bromopyrimidin-2-amine. Available from: [Link]
-
Nanjing Feihong Technology Co., Ltd. 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride. Available from: [Link]
-
ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process. Available from: [Link]
-
PubChem. 2-Amino-5-bromopyrimidine. Available from: [Link]
-
ResearchGate. Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Available from: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
- Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
-
MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]
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- 8. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Operational Safety & PPE Guide: Handling 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
As a critical building block in drug discovery and pharmaceutical synthesis, 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine (CAS: 2055841-13-7) presents unique handling challenges[1]. This guide provides researchers and safety officers with a self-validating framework for personal protective equipment (PPE) selection, handling protocols, and disposal strategies, moving beyond basic safety data to explain the causality behind each requirement.
Chemical Hazard Profiling & Causality
Understanding the molecular structure is paramount to predicting risk and selecting the correct barrier[2]. This compound features two distinct reactive moieties that dictate its hazard profile:
-
Cyclopropanamine Group: Primary amines are inherently basic and nucleophilic. In contact with biological tissues, they can disrupt lipid bilayers and denature proteins, leading to severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3]. Furthermore, amines are known skin sensitizers; repeated micro-exposures can trigger allergic contact dermatitis[4].
-
Bromopyrimidine Ring: The halogenated aromatic system significantly increases the molecule's lipophilicity (LogP). While the solid form is less volatile, when the free base is dissolved in common laboratory solvents (e.g., DMSO, DMF, or Dichloromethane), its ability to rapidly permeate standard glove materials increases exponentially[5].
Quantitative PPE Selection Matrix
Selecting the right barrier requires matching the material's permeation rate to the chemical's physical state[6]. A single glove material cannot provide universal protection[2].
Table 1: Glove Compatibility & Breakthrough Times
Data estimated based on[7].
| Glove Material | State of Chemical | Breakthrough Time | Degradation | Recommendation |
| Nitrile (4 mil) | Dry Solid / Powder | > 240 min | Excellent | Acceptable for weighing solid. |
| Nitrile (4 mil) | Dissolved in DMSO | < 5 min | Poor | DO NOT USE as primary barrier. |
| Neoprene (15 mil) | Dissolved in DMSO | > 60 min | Good | Use as outer glove for solutions. |
| Butyl Rubber | Dissolved in DCM | > 240 min | Excellent | Optimal for bulk solvent handling. |
Table 2: Comprehensive PPE Requirements
| Hazard Zone | Required PPE | Causality / Rationale |
| Ocular | + Face shield | The amine moiety can cause irreversible corneal damage upon contact. Standard safety glasses lack peripheral splash protection[8]. |
| Dermal | Double-gloving (Nitrile inner, Neoprene outer) + Flame-resistant lab coat | Double-gloving provides a self-validating safety layer ; if the outer glove breaches or degrades, the inner glove provides a safe window to doff without dermal exposure[2]. |
| Respiratory | Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood | Prevents inhalation of aerosolized powders (H335). If ventilation fails, an N95/P100 particulate respirator is mandatory[9]. |
Operational Workflows
Protocol 1: Safe Weighing and Transfer (Self-Validating System)
To prevent accidental exposure during routine handling, follow this self-validating workflow:
-
Preparation & Verification: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Do not rely solely on annual certification stickers; check the real-time monitor[9].
-
PPE Donning: Don standard lab attire (long pants, closed-toe shoes). Apply inner nitrile gloves, then outer neoprene gloves. Don chemical splash goggles[9].
-
Static Control: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine powder can carry a static charge, causing it to "jump" and aerosolize. Use an anti-static zeroing ionizer on the balance to neutralize the field before opening the container.
-
Transfer: Use disposable anti-static spatulas. Weigh the material directly into a pre-tared, sealable vial rather than an open weigh boat to minimize the exposed surface area.
-
Doffing & Validation: Seal the vial. Inspect the outer gloves for visible powder. Remove the outer gloves inside the hood, turning them inside out to trap any residue. The clean inner gloves validate that no chemical breached the primary barrier. Wash hands immediately after removing the inner gloves[2].
Protocol 2: Emergency Spill Response & Decontamination
Spills involving halogenated amines require immediate containment to prevent respiratory exposure and surface contamination[10].
Spill response logic for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine containment.
Disposal Plan
Proper disposal prevents downstream reactions and environmental contamination[3].
-
Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, outer gloves) in a compatible, clearly labeled hazardous waste container. Incineration is the preferred disposal method for halogenated organic amines[11].
-
Liquid/Solvent Waste: Segregate strictly from acidic waste streams. Amines can react exothermically with strong acids. Store in a dedicated "Halogenated Basic Organic Waste" carboy, kept in secondary containment to prevent leaks.
References
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL: [Link]
-
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Recommendations for Chemical Protective Clothing Source: National Institute for Occupational Safety and Health (NIOSH) / CDC URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. uvm.edu [uvm.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
